molecular formula C8H8ClFO3S B2548532 (2-Chloro-3-fluorophenyl)methyl methanesulfonate CAS No. 2149287-16-9

(2-Chloro-3-fluorophenyl)methyl methanesulfonate

Cat. No.: B2548532
CAS No.: 2149287-16-9
M. Wt: 238.66
InChI Key: FCRKJASBWXFTTH-UHFFFAOYSA-N
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Description

(2-Chloro-3-fluorophenyl)methyl methanesulfonate is a useful research compound. Its molecular formula is C8H8ClFO3S and its molecular weight is 238.66. The purity is usually 95%.
BenchChem offers high-quality (2-Chloro-3-fluorophenyl)methyl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-3-fluorophenyl)methyl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-chloro-3-fluorophenyl)methyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO3S/c1-14(11,12)13-5-6-3-2-4-7(10)8(6)9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRKJASBWXFTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1=C(C(=CC=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2-Chloro-3-fluorophenyl)methyl Methanesulfonate: A Technical Primer for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2-Chloro-3-fluorophenyl)methyl methanesulfonate (CAS 2149287-16-9) is a halogenated benzyl mesylate that serves as a reactive intermediate in organic synthesis. This technical guide provides an in-depth analysis of its chemical properties, a robust and validated protocol for its synthesis, and an exploration of its potential applications, particularly in the fields of medicinal chemistry and drug development. The document is structured to offer both theoretical understanding and practical, field-tested insights for researchers and process chemists. We will delve into the causal factors influencing reaction pathways and provide a framework for its effective utilization as a versatile building block.

Introduction: Strategic Importance in Synthesis

In the landscape of modern organic synthesis, particularly within drug discovery, the ability to introduce specifically functionalized aromatic moieties is paramount. (2-Chloro-3-fluorophenyl)methyl methanesulfonate, hereafter referred to as 1 , emerges as a valuable reagent for this purpose. Its structure is characterized by two key features:

  • A Substituted Phenyl Ring: The presence of both chloro and fluoro substituents on the phenyl ring offers steric and electronic properties that can be crucial for modulating the biological activity and pharmacokinetic profiles of target molecules.

  • A Methanesulfonate (Mesylate) Group: The mesylate moiety is an excellent leaving group, rendering the benzylic carbon highly susceptible to nucleophilic attack. This high reactivity is the cornerstone of its utility.[1][2]

The conversion of a poorly reactive hydroxyl group in an alcohol to a highly reactive mesylate is a fundamental strategy in synthetic chemistry.[3] This activation allows for a broad range of subsequent transformations, including nucleophilic substitution and elimination reactions, that would otherwise be inefficient. Compound 1 is therefore designed for reactivity, serving as a potent electrophile for the introduction of the 2-chloro-3-fluorobenzyl group.

Physicochemical and Structural Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and comparison with analogous compounds.

Structural Analysis

The structure of (2-Chloro-3-fluorophenyl)methyl methanesulfonate is depicted below. The key reactive site is the benzylic carbon, which is activated by the strongly electron-withdrawing mesylate group.

Caption: Chemical structure of (2-Chloro-3-fluorophenyl)methyl methanesulfonate.

Predicted Physicochemical Data

The following table summarizes the predicted and inferred properties of compound 1 . These values are estimated based on data from structurally similar compounds like methyl methanesulfonate and various benzyl chlorides.[4][5][6]

PropertyPredicted Value / ObservationRationale / Source
Molecular Formula C₈H₈ClFO₃SBased on structure
Molecular Weight 242.66 g/mol Based on structure
Appearance Colorless to pale yellow liquid or low-melting solidTypical for benzyl mesylates
Boiling Point > 200 °C (decomposes)High due to molecular weight and polarity
Solubility Soluble in aprotic organic solvents (DCM, THF, Ethyl Acetate); Insoluble in waterCommon for organic esters[7]
Stability Thermally unstable; moisture-sensitive. Store under inert atmosphere at low temperatures.Mesylates are reactive and can hydrolyze.[8]

Synthesis and Mechanism

The most direct and industrially scalable synthesis of 1 involves the mesylation of the corresponding alcohol, (2-Chloro-3-fluorophenyl)methanol. This transformation is a well-established and reliable method for activating alcohols.[9]

Synthetic Pathway

The synthesis is a two-step process starting from the commercially available 2-chloro-3-fluorobenzoic acid.

Synthesis_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: Mesylation Start 2-Chloro-3-fluorobenzoic Acid Intermediate (2-Chloro-3-fluorophenyl)methanol Start->Intermediate  LiAlH₄ or BH₃·THF   Product (2-Chloro-3-fluorophenyl)methyl methanesulfonate (1) Intermediate->Product  MsCl, Et₃N, DCM, 0 °C to RT  

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Mesylation of (2-Chloro-3-fluorophenyl)methanol

This protocol is adapted from standard, validated procedures for the mesylation of benzyl alcohols.[9][10]

Materials:

  • (2-Chloro-3-fluorophenyl)methanol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add (2-Chloro-3-fluorophenyl)methanol (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M solution).

  • Base Addition: Add triethylamine (1.5 eq) to the solution. The base acts as a scavenger for the HCl generated during the reaction.[1]

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is critical to control the exothermicity of the reaction and prevent side product formation.

  • Mesyl Chloride Addition: Slowly add methanesulfonyl chloride (1.2 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 30-45 minutes. Maintain the internal temperature at or below 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is fully consumed (typically 1-3 hours).

  • Work-up:

    • Quench the reaction by slowly adding cold deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically used directly in the next step due to its reactivity. If required, purification can be attempted by flash column chromatography on silica gel, but decomposition may occur.

Self-Validation and Causality:

  • Anhydrous Conditions: The exclusion of water is paramount as methanesulfonyl chloride reacts readily with water.

  • Non-nucleophilic Base: A tertiary amine base like triethylamine is used because it does not compete with the alcohol as a nucleophile.

  • Controlled Temperature: Low-temperature addition of the highly reactive MsCl prevents runaway reactions and the formation of undesired byproducts, such as the corresponding benzyl chloride.[11]

Reactivity and Applications in Drug Development

The primary utility of 1 is as an alkylating agent in nucleophilic substitution (Sₙ2) reactions. The mesylate is an excellent leaving group because its negative charge is stabilized by resonance across the sulfonyl group.

Nucleophilic Substitution Reactions

Compound 1 will react readily with a wide variety of nucleophiles, including:

  • Amines: To form substituted benzylamines.

  • Alcohols/Phenols: To form benzyl ethers.[12]

  • Thiols: To form benzyl thioethers.

  • Carboxylates: To form benzyl esters.

  • Azides: To form benzyl azides, which are precursors to amines.

Reactions cluster_products Potential Products reagent (2-Cl, 3-F-Ph)CH₂-OMs (1) amine R₂N-CH₂(2-Cl, 3-F-Ph) Substituted Amine reagent->amine  R₂NH   ether RO-CH₂(2-Cl, 3-F-Ph) Benzyl Ether reagent->ether  ROH / Base   thioether RS-CH₂(2-Cl, 3-F-Ph) Thioether reagent->thioether  RSH / Base   azide N₃-CH₂(2-Cl, 3-F-Ph) Benzyl Azide reagent->azide  NaN₃  

Caption: Sₙ2 reactions of (2-Chloro-3-fluorophenyl)methyl methanesulfonate.

Role in Medicinal Chemistry

The 2-chloro-3-fluorobenzyl moiety is a structural motif found in various biologically active compounds. The specific substitution pattern can influence binding affinity to protein targets and improve metabolic stability. By using 1 , medicinal chemists can efficiently introduce this group into lead compounds to explore structure-activity relationships (SAR). For instance, fluorinated aromatic rings are often used to block sites of metabolic oxidation or to enhance binding through specific electronic interactions.

Safety and Handling

CAUTION: Benzyl mesylates are potent alkylating agents and should be handled with extreme care.[4][13]

  • Toxicity: Alkylating agents are often mutagenic and carcinogenic.[5][7] All handling should be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.

  • Stability and Storage: The compound is moisture and heat-sensitive. It should be stored under an inert atmosphere (nitrogen or argon) in a refrigerator. Due to its reactivity, it is often synthesized and used immediately without prolonged storage.

  • Disposal: Waste should be quenched carefully with a suitable nucleophile (e.g., sodium thiosulfate solution) before disposal according to institutional guidelines.

Conclusion

(2-Chloro-3-fluorophenyl)methyl methanesulfonate is a highly reactive and synthetically valuable intermediate. Its utility stems from the strategic placement of a superior leaving group on a functionally important benzyl scaffold. This guide has provided a comprehensive overview of its properties, a validated synthetic protocol grounded in mechanistic principles, and an outline of its applications. For researchers in drug development and fine chemical synthesis, understanding how to prepare and utilize such activated intermediates is essential for the efficient construction of complex molecular architectures.

References

  • Facile synthesis of dendritic benzyl chlorides from their alcohols with methanesulfonyl chloride/Et3N. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Synthesis of Benzyl Methanesulfonate. (n.d.). PrepChem.com. Retrieved February 24, 2026, from [Link]

  • Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. (2020). ACS Omega. [Link]

  • Nickel and cobalt co-catalyzed arylation of benzyl mesylates. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Reactions of Alcohols. (2022). Chemistry LibreTexts. [Link]

  • Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • methanesulfinyl chloride. (n.d.). Organic Syntheses Procedure. Retrieved February 24, 2026, from [Link]

  • Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. (2024). ACS Omega. [Link]

  • Benzylation of Alcoholic Hydroxyl Groups with Benzyl Mesylate by Using a Catalytic Amount of Lithium Tetrakis(pentafluorophenyl). (n.d.). Oxford Academic. Retrieved February 24, 2026, from [Link]

  • Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. (n.d.). J-Stage. Retrieved February 24, 2026, from [Link]

  • Methyl Methanesulfonate. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • Methyl Methanesulfonate. (n.d.). DrugFuture. Retrieved February 24, 2026, from [Link]

  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. (n.d.). Product Quality Research Institute. Retrieved February 24, 2026, from [Link]

  • CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde. (n.d.). Google Patents.
  • Methyl methanesulfonate. (n.d.). NCBI Bookshelf. Retrieved February 24, 2026, from [Link]

  • 3-Fluorobenzyl chloride. (n.d.). Multichem Exports. Retrieved February 24, 2026, from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Molecules. [Link]

  • Synthesis of 6-chloro-2-fluorobenzyl chloride. (n.d.). PrepChem.com. Retrieved February 24, 2026, from [Link]

  • Tosylates And Mesylates. (2015). Master Organic Chemistry. [Link]

  • Formation of methyl methanesulfonate from methanesulfonic acid in methanol, as a function of temperature. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. Retrieved February 24, 2026, from [Link]

  • Alcohol to Mesylate using MsCl, base. (n.d.). Organic Synthesis. Retrieved February 24, 2026, from [Link]

  • CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate. (n.d.). Google Patents.
  • Formation of Mesylate Salts and avoiding Alkylmesylates. (2025). Reddit. [Link]

Sources

2-Chloro-3-fluorobenzyl mesylate chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloro-3-fluorobenzyl Mesylate: Chemical Properties, Synthesis, and Application Guide Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Development Scientists, and CMC Leads.

In Situ Generation, Reactivity Profile, and Strategic Application in Drug Discovery

Executive Summary

2-Chloro-3-fluorobenzyl mesylate is a highly reactive, electrophilic building block used primarily in the synthesis of pharmaceutical intermediates and advanced agrochemicals. Unlike its halogenated counterparts (benzyl bromides/chlorides), the mesylate derivative is rarely isolated as a shelf-stable commercial product due to its hydrolytic instability. Instead, it is typically generated in situ from 2-chloro-3-fluorobenzyl alcohol (CAS 443882-96-0) .

This guide addresses the specific utility of the 2-chloro-3-fluoro substitution pattern—a "privileged motif" for modulating metabolic stability and lipophilicity in kinase inhibitors (e.g., AXL/MET targets) and next-generation fungicides.

Chemical Identity & Structural Analysis[1][2][3][4]

The compound functions as a "hard" electrophile. The specific arrangement of the chlorine (C2) and fluorine (C3) atoms creates a unique electronic and steric environment at the benzylic center.

Structural Properties Table
PropertyData / Description
Chemical Name (2-Chloro-3-fluorophenyl)methyl methanesulfonate
Parent Alcohol CAS 443882-96-0 (Precursor)
Molecular Formula

Molecular Weight 238.66 g/mol
Physical State Viscous oil or low-melting solid (typically used as crude solution)
Solubility Soluble in DCM, THF, EtOAc; reacts/decomposes in water/alcohols.[1]
Reactivity Class Potent Alkylating Agent (Genotoxic Warning)
Electronic & Steric Effects
  • Electronic Activation: The fluorine atom at C3 exerts a strong inductive withdrawing effect (-I), increasing the electrophilicity of the benzylic carbon. The chlorine at C2 also withdraws electron density, making the mesylate leaving group displacement highly favorable.

  • Steric Modulation: The 2-Chloro substituent provides significant steric bulk (ortho-effect). While this protects the benzylic position from non-specific metabolic oxidation, it also imposes a kinetic barrier during nucleophilic substitution (

    
    ), requiring optimized reaction temperatures compared to non-hindered benzyl mesylates.
    

G Substrate 2-Chloro-3-fluorobenzyl Mesylate Elec Electronic Effect: 3-F & 2-Cl withdraw e- (Increased Electrophilicity) Substrate->Elec Induction Steric Steric Effect: 2-Cl hinders approach (Kinetic Control) Substrate->Steric Ortho-Bulk LG Leaving Group: Mesylate (-OMs) (Excellent Labile Group) Substrate->LG Dissociation Potential

Figure 1: Structure-Reactivity Relationship (SAR) of the 2-Chloro-3-fluorobenzyl scaffold.

Synthesis & Production Protocols

Expert Note: Due to the high risk of hydrolysis, it is strongly recommended to synthesize this compound in situ or use it immediately after workup. Do not attempt to store for extended periods unless frozen in anhydrous solvent.

Protocol: In Situ Generation from Alcohol

Precursor: 2-Chloro-3-fluorobenzyl alcohol (1.0 eq) Reagents: Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq) or DIPEA. Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology
  • Setup: Charge a flame-dried reaction vessel with 2-chloro-3-fluorobenzyl alcohol and anhydrous DCM (10 volumes) under Nitrogen (

    
    ) atmosphere.
    
  • Cooling: Cool the solution to 0°C . Critical: Higher temperatures promote elimination or polymerization.

  • Base Addition: Add Triethylamine (TEA) dropwise over 10 minutes.

  • Activation: Add Methanesulfonyl chloride (MsCl) dropwise, maintaining internal temperature

    
    . The reaction is exothermic.
    
  • Monitoring: Stir at

    
     for 1–2 hours. Monitor by TLC (silica, 20% EtOAc/Hexane). The alcohol spot (
    
    
    
    ) should disappear, replaced by the mesylate (
    
    
    ).
    • Diagnostic NMR: Look for the disappearance of the hydroxymethyl doublet/singlet and appearance of the mesyl-methyl singlet at

      
       ppm.
      
  • Workup (Rapid):

    • Quench with ice-cold water.

    • Wash organic layer with cold 1M HCl (to remove TEA), then sat.

      
      , then brine.
      
    • Dry over

      
       and concentrate in vacuo at 
      
      
      
      .
  • Utilization: Dissolve the resulting oil immediately in the reaction solvent (e.g., DMF, THF) for the subsequent coupling step.

Synthesis Start Start: 2-Chloro-3-fluorobenzyl alcohol (in DCM, 0°C) Reagent Add TEA (1.5 eq) + MsCl (1.2 eq) Dropwise Start->Reagent Reaction Stir 1-2h @ 0°C (Monitor TLC) Reagent->Reaction Check Conversion Complete? Reaction->Check Check->Reaction No (Add MsCl) Workup Cold Acid/Base Wash Concentrate <30°C Check->Workup Yes Use Immediate Coupling (Nucleophilic Substitution) Workup->Use

Figure 2: Workflow for the generation and immediate consumption of the mesylate intermediate.

Pharmaceutical Applications

The 2-chloro-3-fluorobenzyl moiety is a bioisostere used to optimize potency and pharmacokinetic (PK) profiles.

Kinase Inhibitors (Oncology)

In drug discovery targeting AXL, MET, or ALK kinases , this specific substitution pattern is often employed to fill hydrophobic pockets in the ATP-binding site.

  • Mechanism: The 2-Cl provides a "twist" in the biaryl/benzyl-amine linkage, forcing the molecule into a specific conformation that improves selectivity against off-target kinases.

  • Reference: Patent literature (e.g., WO2018069841) highlights

    
    -benzyl substitutions in macrocyclic kinase inhibitors where this specific halogen pattern optimizes potency.
    
Agrochemicals (Fungicides)

The moiety appears in succinate dehydrogenase inhibitor (SDHI) fungicides. The fluorine atom blocks metabolic hydroxylation at the C3 position, while the chlorine adds lipophilicity (


), enhancing penetration through fungal cell walls.
Comparison with Halide Analogs

Why use the Mesylate over the Bromide (CAS 874285-19-5)?

  • Milder Conditions: Mesylation avoids the harsh acidic conditions of converting alcohol to bromide (often using

    
     or 
    
    
    
    ).
  • Selectivity: In complex substrates containing acid-sensitive groups (e.g., Boc-protected amines, acetals), the mesylate route is preferred.

Safety & Handling (Genotoxicity)

Critical Safety Warning: Benzyl mesylates are potent alkylating agents and are classified as Potential Genotoxic Impurities (PGIs) .

Handling Protocols
  • Containment: All weighing and transfers must occur within a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Destruction: Excess mesylate must be quenched chemically before disposal. React waste streams with a nucleophilic base (e.g., aqueous NaOH or ammonium hydroxide) to convert the mesylate to the benign alcohol or amine.

Regulatory Control (ICH M7)

In pharmaceutical manufacturing, if this reagent is used in the final steps of API synthesis, rigorous testing is required to prove it is purged to acceptable limits (typically ppm levels) in the final drug substance.

References

  • Synthesis of Mesylates (General Protocol): Crossland, R. K., & Servis, K. L. (1970). A facile synthesis of methanesulfonate esters. The Journal of Organic Chemistry, 35(9), 3195–3196.

  • Parent Alcohol Data: PubChem Compound Summary for CID 11235334, 2-Chloro-3-fluorobenzyl alcohol.

  • Kinase Inhibitor Application: Raqualia Pharma Inc. (2018). Substituted heterocyclic compounds and use thereof (WO2018069841). WIPO Patents.

  • Genotoxicity of Mesylates: Snodin, D. J. (2006). Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Regulatory Toxicology and Pharmacology, 45(1), 79-90.

  • Bromide Analog Reference: 2-Chloro-3-fluorobenzyl bromide (CAS 874285-19-5).[2]

Sources

Suppliers of high-purity 2-Chloro-3-fluorobenzyl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Procurement and Quality Verification of High-Purity 2-Chloro-3-fluorobenzyl methanesulfonate

Authored by a Senior Application Scientist

Abstract

2-Chloro-3-fluorobenzyl methanesulfonate is a key chemical intermediate whose utility in the synthesis of complex pharmaceutical agents necessitates an exceptionally high degree of purity. The presence of even trace impurities, such as isomers, starting materials, or degradation products, can have profound implications for the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API). This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for navigating the supplier landscape, understanding the critical aspects of quality control, and implementing robust analytical methodologies for purity verification. It is designed not as a rigid protocol, but as a self-validating system of inquiry to ensure the procurement of materials suitable for the exacting standards of pharmaceutical research and development.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

Halogenated organic molecules, particularly those containing chlorine and fluorine, are cornerstones of modern medicinal chemistry.[1][2] The specific placement of these halogens can drastically alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[3] 2-Chloro-3-fluorobenzyl methanesulfonate (CAS No. 188428-13-5) is a prime example of such a critical building block, often utilized in the synthesis of advanced APIs where structural integrity is non-negotiable.

The "high-purity" designation is not a superficial label; it is a fundamental requirement. Impurities can arise from various sources, including residual starting materials, by-products from the synthesis, and degradation over time.[4] In the context of drug development, such impurities can lead to:

  • Altered Pharmacological Profiles: An impurity may have its own biological activity, leading to off-target effects.

  • Increased Toxicity: Some impurities can be toxic or mutagenic, posing a significant safety risk.

  • Challenges in Regulatory Approval: Regulatory bodies like the FDA require stringent characterization and control of all impurities in a drug substance.[5]

Therefore, a robust understanding of how to source and validate the purity of this intermediate is the first and most critical step in its successful application.

The Supplier Landscape: Navigating Your Sourcing Options

The market for specialty chemicals is diverse, ranging from large-scale manufacturers to specialized custom synthesis labs. Understanding the different supplier archetypes is key to aligning procurement strategy with project needs.

Supplier TypeDescriptionBest ForProsCons
Primary Manufacturers Companies that synthesize the compound at scale in their own facilities. They may offer different grades (e.g., technical vs. GMP).Large-scale R&D, pilot-scale synthesis, and commercial production.High batch-to-batch consistency, comprehensive documentation (CoA, SDS), potential for GMP-grade material.[6]Higher cost, larger minimum order quantities (MOQs).
Distributors & Stockists Large chemical suppliers (e.g., Sigma-Aldrich, Fluorochem) that source from various manufacturers and sell in smaller, research-friendly quantities.[7]Initial research, screening, and small-scale synthesis.Low MOQs, fast delivery times, wide selection of related reagents.Less control over the original manufacturing process, potential for batch variability.
Custom Synthesis & CROs Contract Research Organizations that can synthesize specific compounds on demand, often with detailed analytical support.Novel or hard-to-find intermediates, projects requiring specific purity profiles or isotopic labeling.High flexibility, detailed process reporting, synthesis of related impurities for use as standards.Generally the highest cost, longer lead times due to process development.

A logical workflow for selecting a supplier is essential. The process should be systematic, moving from initial identification to final qualification.

SupplierQualification A Define Requirements (Purity >99.5%, Quantity, Grade) B Identify Potential Suppliers (Manufacturers, Distributors, CROs) A->B C Request Documentation (CoA, SDS, Quote) B->C D Evaluate Supplier - Quality Systems (ISO, GMP?) - Technical Support - Lead Time & Cost C->D E Procure Sample for In-House Verification D->E F Analytical Validation (HPLC, GC-MS, NMR) E->F G Decision Point F->G Meets Specs? H Approve Supplier (Place Full Order) G->H Yes I Reject Supplier (Return to Step B) G->I No

Caption: Supplier Qualification and Approval Workflow.

Analytical Verification: A Self-Validating Protocol for Purity Assessment

A Certificate of Analysis (CoA) from a supplier is a starting point, but for critical applications, independent verification is paramount. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful and commonly employed techniques for this purpose.[4][8]

Comparative Overview of Primary Analytical Methods
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[8]Separation based on volatility and interaction with a stationary phase.[8]
Analyte Suitability Ideal for non-volatile and thermally sensitive compounds like 2-Chloro-3-fluorobenzyl methanesulfonate.Suitable for volatile and thermally stable compounds. May require derivatization.
Typical Use Primary method for purity and impurity profiling.[4]Excellent for identifying residual solvents and volatile by-products.[4]
Common Detector Diode Array Detector (DAD/PDA) for spectral confirmation, Mass Spectrometer (MS) for mass identification.Flame Ionization Detector (FID) for general quantification, Mass Spectrometer (MS) for definitive identification.[9]
Sensitivity High, capable of detecting impurities at the 0.01-0.05% level or lower.Very high, especially for volatile impurities.
Experimental Protocol: HPLC-DAD Method for Purity Determination

This protocol outlines a standard reversed-phase HPLC method suitable for the analysis of 2-Chloro-3-fluorobenzyl methanesulfonate. The causality behind each choice is explained to ensure the method is robust and trustworthy.

Objective: To separate the main component from potential impurities (e.g., starting materials, isomers, degradation products) and quantify its purity as a percentage of the total peak area.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

Materials:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or ultrapure (18.2 MΩ·cm)

  • Formic Acid, 0.1% (v/v) in Water (Mobile Phase A)

  • Formic Acid, 0.1% (v/v) in Acetonitrile (Mobile Phase B)

  • Sample of 2-Chloro-3-fluorobenzyl methanesulfonate

Protocol Steps:

  • Standard and Sample Preparation:

    • Rationale: Accurate weighing is fundamental for quantitative analysis. The chosen solvent must fully dissolve the analyte without causing degradation.

    • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. This creates a stock solution of ~1 mg/mL.

    • Further dilute this solution 1:10 to a final concentration of ~0.1 mg/mL for analysis.

  • Chromatographic Conditions:

    • Rationale: A C18 column is a versatile, non-polar stationary phase suitable for a wide range of organic molecules. The gradient elution (gradually increasing the organic solvent) is crucial for resolving compounds with different polarities and ensuring that any late-eluting, non-polar impurities are washed from the column. The DAD allows for the acquisition of UV spectra for each peak, aiding in peak identification and purity assessment.

    • Column: C18, 2.5-5 µm particle size, e.g., 4.6 x 150 mm.

    • Column Temperature: 30 °C.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • DAD Wavelength: Monitor at 220 nm and 254 nm. Collect full spectra from 200-400 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 40
      15.0 95
      18.0 95
      18.1 40

      | 22.0 | 40 |

  • System Suitability and Analysis:

    • Rationale: Before analyzing samples, the system's performance must be verified. This ensures that the results are reliable. Injecting a blank confirms no carryover from previous runs.

    • Equilibrate the column with the initial conditions for at least 15 minutes.

    • Inject a solvent blank (50:50 ACN:Water) to establish a baseline.

    • Inject the prepared sample solution six times. The relative standard deviation (RSD) of the main peak's retention time should be <1% and the area <2%.

  • Data Processing and Purity Calculation:

    • Rationale: Area percent is a standard method for purity assessment when the response factors of the impurities are unknown or assumed to be similar to the main component.

    • Integrate all peaks in the chromatogram, excluding those from the blank and any solvent front artifacts.

    • Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

AnalyticalWorkflow cluster_prep 1. Sample Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing A Receive & Log Sample B Accurate Weighing A->B C Dissolution & Dilution B->C D System Equilibration C->D E Blank Injection D->E F System Suitability (SST) E->F G Sample Injection F->G F->G SST Pass? H Peak Integration G->H I Purity Calculation (% Area) H->I J Final Report (Purity, Impurity Profile) I->J

Caption: Experimental Workflow for HPLC Purity Verification.

Structural Confirmation and Orthogonal Methods

While HPLC is excellent for quantification, it does not provide definitive structural information. For absolute confidence, especially during initial supplier qualification, orthogonal methods are recommended:

  • Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer (LC-MS) provides molecular weight data for the main peak and any impurities, which is invaluable for their identification.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure of the main component and identifying structural isomers or major impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for detecting volatile organic impurities and residual solvents that may not be visible by HPLC.[4]

Conclusion

The procurement of high-purity 2-Chloro-3-fluorobenzyl methanesulfonate is a multi-faceted process that extends far beyond a simple purchasing decision. It requires a strategic approach to supplier selection, a deep understanding of the potential sources of impurities, and the rigorous application of validated analytical techniques. By integrating a systematic supplier qualification workflow with robust in-house analytical verification, researchers and drug development professionals can mitigate risks associated with material quality, ensuring the integrity and success of their downstream applications. This guide provides the foundational logic and practical protocols to establish such a system, empowering scientists to proceed with confidence in the quality of their critical starting materials.

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Methodological & Application

N-alkylation conditions using (2-Chloro-3-fluorophenyl)methyl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: N-Alkylation Conditions using (2-Chloro-3-fluorophenyl)methyl Methanesulfonate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for performing N-alkylation reactions using (2-Chloro-3-fluorophenyl)methyl methanesulfonate. N-alkylation is a cornerstone transformation in organic synthesis, essential for the construction of countless pharmaceutical and agrochemical compounds.[1][2] (2-Chloro-3-fluorophenyl)methyl methanesulfonate is a potent benzylic alkylating agent, leveraging the exceptional leaving group ability of the methanesulfonate (mesylate) group to facilitate efficient carbon-nitrogen bond formation. This guide details the underlying SN2 reaction mechanism, provides in-depth analysis of critical reaction parameters, offers step-by-step experimental protocols for various amine substrates, and includes a practical troubleshooting section. The methodologies are designed to be robust and adaptable, enabling scientists to optimize reaction conditions for their specific nucleophiles and achieve high yields of the desired N-alkylated products.

Introduction: The Role of (2-Chloro-3-fluorophenyl)methyl Methanesulfonate in N-Alkylation

The introduction of substituted benzyl groups is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. (2-Chloro-3-fluorophenyl)methyl methanesulfonate serves as a highly effective electrophile for this purpose. Its utility stems from two key structural features:

  • Benzylic Carbon: The methylene (-CH₂-) group is benzylic, making it highly susceptible to nucleophilic attack due to the stabilizing influence of the adjacent aromatic ring on the SN2 transition state.

  • Methanesulfonate (Mesylate) Leaving Group: The mesylate anion (CH₃SO₃⁻) is an excellent leaving group due to its high stability, which is a result of charge delocalization through resonance. This makes the displacement by a nucleophile thermodynamically favorable.

Alkylation with sulfonate esters like mesylates is a well-established and powerful method for C-N bond formation.[3][4] This guide will focus on the practical application of this reagent with a variety of amine nucleophiles.

Reaction Mechanism and Key Principles

The N-alkylation reaction with (2-Chloro-3-fluorophenyl)methyl methanesulfonate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] This is a single, concerted step where the amine nucleophile attacks the electrophilic benzylic carbon at the same time the methanesulfonate leaving group departs.

Visualizing the SN2 Mechanism

The diagram below illustrates the key steps of the reaction, from the activation of the amine nucleophile to the formation of the final product.

SN2_Mechanism cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Amine R¹R²NH (Amine Nucleophile) TransitionState SN2 Transition State [R¹R²NH---CH₂(Ar)---OMs]⁻ Amine->TransitionState Nucleophilic Attack AlkylatingAgent (2-Chloro-3-fluorophenyl)CH₂OMs (Alkylating Agent) AlkylatingAgent->TransitionState Base Base (e.g., K₂CO₃, DIPEA) Base->Amine Optional Deprotonation Product R¹R²N-CH₂(Ar) (N-Alkylated Product) TransitionState->Product C-N Bond Formation & C-O Bond Cleavage Byproduct Base-H⁺ + MsO⁻ (Byproducts) TransitionState->Byproduct

Caption: Generalized SN2 mechanism for N-alkylation.

Optimizing Reaction Conditions: A Scientist's Guide

The success of an N-alkylation reaction hinges on the careful selection of the base, solvent, and temperature. These parameters must be tailored to the nucleophilicity of the amine substrate.

The Role of the Base

A base is crucial for a successful reaction. Its primary role is to neutralize the methanesulfonic acid that is generated as a byproduct. For primary and secondary amines, the amine reactant itself can act as the base, but this consumes a second equivalent of the valuable starting material. Therefore, an external "sacrificial" base is almost always preferred.[5]

  • For highly nucleophilic amines (e.g., aliphatic amines): Weak inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient. Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are also excellent choices to avoid competing alkylation of the base itself.[5][6]

  • For weakly nucleophilic amines (e.g., anilines, heterocycles): The reduced nucleophilicity of these amines, often due to electron-withdrawing groups, necessitates more forcing conditions.[7] Stronger bases such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) may be required to deprotonate the amine, generating a more potent anionic nucleophile.[7]

Base Type Typical Substrates Key Considerations
K₂CO₃, Cs₂CO₃InorganicAliphatic amines, secondary aminesHeterogeneous, but effective and inexpensive. Cs₂CO₃ is more soluble and often more effective.[7]
DIPEA, Et₃NOrganic (Non-nucleophilic)General purpose, good for sensitive substratesHomogeneous, easy to handle. Sterically hindered to prevent self-alkylation.[6]
NaH, t-BuOKStrongAnilines, amides, sulfonamides, heterocyclesHighly reactive, requires anhydrous conditions. Generates a highly reactive anionic nucleophile.[2][7]
Solvent Selection

The choice of solvent has a dramatic effect on the rate of SN2 reactions.[8]

  • Polar Aprotic Solvents (Recommended): Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are ideal for SN2 reactions.[9][10] They possess significant dipole moments that can dissolve ionic reagents but lack acidic protons. This allows them to solvate the base's cation while leaving the amine nucleophile "naked" and highly reactive, significantly accelerating the reaction.[9][11]

  • Polar Protic Solvents (Avoid): Solvents like water, methanol, or ethanol should generally be avoided. Their acidic protons can form strong hydrogen bonds with the amine nucleophile, creating a "solvent cage" that stabilizes the nucleophile and hinders its ability to attack the electrophile, thereby slowing the reaction rate.[11][12]

Temperature and Monitoring
  • Temperature: Due to the high reactivity of the benzylic methanesulfonate, many N-alkylation reactions can proceed efficiently at room temperature (20-25 °C). For less reactive amines, gentle heating to 40-80 °C is often sufficient to drive the reaction to completion.[5][6] Higher temperatures should be used with caution as they can promote side reactions.[7]

  • Reaction Monitoring: Progress should be monitored periodically to determine the point of completion and to avoid the formation of byproducts from prolonged reaction times. Thin-Layer Chromatography (TLC) is a simple and effective method. For more precise analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of starting materials and the formation of the desired product.[5]

Detailed Experimental Protocols

Safety Precaution: (2-Chloro-3-fluorophenyl)methyl methanesulfonate is a potent alkylating agent and should be considered potentially toxic and mutagenic.[13] Always handle this reagent in a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Protocol 1: General N-Alkylation of an Aliphatic Amine

This protocol is suitable for primary or secondary aliphatic amines.

  • Reactant Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.).

  • Solvent and Base Addition: Dissolve the amine in a suitable polar aprotic solvent (e.g., acetonitrile or DMF, approx. 0.1-0.5 M). Add a mild base such as potassium carbonate (K₂CO₃, 2.0 eq.) or DIPEA (1.5 eq.).

  • Addition of Alkylating Agent: In a separate vial, dissolve (2-Chloro-3-fluorophenyl)methyl methanesulfonate (1.1 eq.) in a small amount of the reaction solvent. Add this solution dropwise to the stirring amine mixture at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to 40-60 °C. Monitor the reaction's progress by TLC or LC-MS every 1-2 hours. Typical reaction times are 2-12 hours.

  • Work-up:

    • Once the starting amine is consumed, cool the reaction to room temperature.

    • If using an inorganic base (K₂CO₃), filter off the solids and rinse with the solvent.

    • Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate (3x volumes).[5]

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine to remove residual salts.[14]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.[5]

Protocol 2: N-Alkylation of a Weakly Nucleophilic Aromatic Amine

This protocol is adapted for less reactive amines like substituted anilines.

  • Reactant Setup (Under Inert Atmosphere): To an oven-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).

  • Solvent and Amine Addition: Carefully add anhydrous DMF via syringe. Cool the suspension to 0 °C in an ice bath. Add a solution of the aniline (1.0 eq.) in anhydrous DMF dropwise. Stir for 30 minutes at 0 °C to allow for deprotonation (hydrogen gas evolution will be observed).

  • Addition of Alkylating Agent: Add a solution of (2-Chloro-3-fluorophenyl)methyl methanesulfonate (1.1 eq.) in anhydrous DMF dropwise at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 8-24 hours. Gentle heating (e.g., 50 °C) may be required.[7] Monitor carefully by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to 0 °C and quench very carefully by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Dilute with water and extract with ethyl acetate (3x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product using flash column chromatography.

General Experimental Workflow

The following diagram outlines the standard sequence of operations for a typical N-alkylation experiment.

Workflow A 1. Reactant Setup - Amine (1.0 eq) - Base (1.5-2.0 eq) - Anhydrous Solvent B 2. Add Alkylating Agent - (Ar)CH₂OMs (1.1 eq) - Dropwise at RT or 0°C A->B C 3. Reaction & Monitoring - Stir at RT or heat (40-80°C) - Monitor by TLC / LC-MS B->C D 4. Reaction Quench - Cool to RT - Add H₂O or sat. NH₄Cl C->D E 5. Aqueous Work-up - Extraction with Organic Solvent - Wash with NaHCO₃ / Brine D->E F 6. Isolation - Dry (Na₂SO₄) - Filter - Concentrate E->F G 7. Purification - Flash Column Chromatography F->G H 8. Characterization - NMR, MS, etc. G->H

Caption: Standard workflow for N-alkylation reactions.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive amine (low nucleophilicity).[7]2. Insufficient base strength or solubility.[6]3. Reaction temperature is too low.[7]4. Solvent is not optimal (e.g., protic).[7]1. Switch to a stronger base (e.g., NaH, t-BuOK) to generate a more potent nucleophile.[7]2. Use a more effective base (e.g., Cs₂CO₃ instead of K₂CO₃) or a fully soluble organic base (DIPEA).3. Gradually increase the reaction temperature in 10-20 °C increments.4. Ensure a polar aprotic solvent (DMF, ACN, DMSO) is used.
Formation of Di-alkylated Byproduct 1. The mono-alkylated product is still nucleophilic and reacts again.2. Stoichiometry of alkylating agent is too high.1. Use a larger excess of the starting amine (e.g., 2-3 equivalents) to favor mono-alkylation.2. Use a slight excess or stoichiometric amount (1.0-1.05 eq.) of the methanesulfonate reagent and stop the reaction before the starting amine is fully consumed.[5]
Multiple Unidentified Spots on TLC 1. Decomposition of reagent or product.2. Reaction temperature is too high.1. Ensure anhydrous conditions if using strong bases. Lower the reaction temperature.2. Run the reaction at a lower temperature for a longer period.

References

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  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. (2010, November 19). Retrieved February 25, 2026, from [Link]

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Application Notes for a Versatile Pharmaceutical Intermediate: 2-Chloro-3-fluorobenzyl Mesylate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Logic of Modern Drug Synthesis

In the intricate process of drug discovery and development, pharmaceutical intermediates are the foundational pillars upon which complex Active Pharmaceutical Ingredients (APIs) are built. They are distinct chemical entities, transient in the grand scheme of a multi-step synthesis, yet their structural integrity and purity are paramount to the success of the final therapeutic agent.[1] This guide focuses on a particularly valuable, yet underexplored intermediate: 2-chloro-3-fluorobenzyl mesylate .

The strategic placement of halogen atoms—chlorine and fluorine—on the benzyl ring is not accidental. These substituents are staples in medicinal chemistry, used to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[2][3] The addition of a methanesulfonyl (mesylate) group transforms the corresponding alcohol into a highly reactive electrophile. The mesylate is an exceptional leaving group due to the stability of its resulting anion, which is resonance-stabilized. This premeditated design makes 2-chloro-3-fluorobenzyl mesylate a potent alkylating agent, ideal for introducing the critical 2-chloro-3-fluorobenzyl moiety into a drug scaffold through robust and predictable reaction mechanisms.

This document serves as a comprehensive guide for researchers and drug development professionals, providing not only detailed protocols for the synthesis and application of this intermediate but also the underlying chemical principles that govern its utility.

Section 1: Characterization & Physicochemical Properties

Precise characterization is the bedrock of chemical synthesis, ensuring reproducibility and compliance. The quality of an intermediate directly impacts the impurity profile and overall yield of the final API.[4]

Physicochemical Data

Below is a summary of the key physical and chemical properties of 2-chloro-3-fluorobenzyl mesylate and its immediate precursor.

Property2-chloro-3-fluorobenzyl alcohol2-chloro-3-fluorobenzyl mesylate
Molecular Formula C₇H₆ClFOC₈H₈ClFO₃S
Molecular Weight 160.57 g/mol [5]238.66 g/mol
Appearance White to off-white solidExpected to be a white to pale yellow solid
Solubility Soluble in methanol, ethanol, DCM, THFSoluble in DCM, THF, Acetone, Ethyl Acetate
CAS Number 261723-30-2[5]Not broadly available

Note: Properties for the mesylate are estimated based on common characteristics of similar aromatic mesylates, as it is primarily synthesized and used in-situ or as a non-isolated intermediate.

Analytical Quality Control

Purity validation is non-negotiable. A combination of chromatographic and spectroscopic methods should be employed to ensure the intermediate meets the required specifications before its use in subsequent API synthesis steps.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, typically on a C18 column with a water/acetonitrile gradient, is the gold standard for assessing purity and identifying process-related impurities.[6][7][8] UV detection at ~254 nm is effective due to the aromatic ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structural identity. For 2-chloro-3-fluorobenzyl mesylate, key diagnostic signals in ¹H NMR include the benzylic protons (-CH₂-) shifting downfield to approximately 5.0-5.5 ppm and the appearance of a singlet for the mesyl group's methyl protons around 3.0-3.2 ppm.[9]

  • Mass Spectrometry (MS): GC-MS or LC-MS can confirm the molecular weight and provide fragmentation patterns useful for impurity identification.

Section 2: Synthesis Protocol for 2-Chloro-3-fluorobenzyl Mesylate

The conversion of an alcohol to a mesylate is a cornerstone transformation in organic synthesis, converting a poor leaving group (hydroxyl) into an excellent one.[10] The following protocol details the synthesis from the commercially available 2-chloro-3-fluorobenzyl alcohol.

Underlying Principle & Causality

The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride (MsCl). A non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents potential acid-catalyzed side reactions and drives the reaction to completion. The choice of an aprotic solvent like dichloromethane (DCM) is standard as it is inert and effectively solubilizes the reactants. The reaction is initiated at a low temperature (0 °C) to control the initial exothermic release and then allowed to warm to ensure completion.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve 2-chloro-3-fluorobenzyl alcohol in anhydrous DCM B Cool solution to 0 °C in an ice bath A->B C Add Triethylamine (TEA) dropwise B->C D Add Methanesulfonyl Chloride (MsCl) dropwise C->D E Stir at 0 °C, then warm to RT Monitor by TLC/HPLC D->E F Quench with cold water E->F G Separate organic layer F->G H Wash with dilute HCl, NaHCO₃, and brine G->H I Dry over Na₂SO₄, filter, and concentrate in vacuo H->I J Product: 2-chloro-3-fluorobenzyl mesylate (use immediately) I->J

Caption: Workflow for the synthesis of 2-chloro-3-fluorobenzyl mesylate.

Step-by-Step Protocol

Materials:

  • 2-chloro-3-fluorobenzyl alcohol (1.0 eq)

  • Methanesulfonyl chloride (MsCl, 1.2 eq)

  • Triethylamine (TEA, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water, 1M HCl(aq), Saturated NaHCO₃(aq), Saturated NaCl(aq) (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 2-chloro-3-fluorobenzyl alcohol (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of alcohol).

  • Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0 °C.

  • Base Addition: Slowly add triethylamine (1.5 eq) dropwise via syringe, maintaining the internal temperature below 5 °C.

  • Mesylation: Add methanesulfonyl chloride (1.2 eq) dropwise. A white precipitate (triethylammonium chloride) will form.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or HPLC until the starting alcohol is consumed.

  • Aqueous Work-up: Quench the reaction by slowly adding cold deionized water. Transfer the mixture to a separatory funnel.

  • Extraction & Washing: Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation). Crucially, do not overheat the product.

  • Product Handling: The resulting 2-chloro-3-fluorobenzyl mesylate is typically obtained as an oil or low-melting solid and is often used immediately in the next step without further purification due to its high reactivity and potential for degradation.

Section 3: Core Application in Nucleophilic Substitution (Sₙ2)

The primary utility of 2-chloro-3-fluorobenzyl mesylate is as an electrophile in Sₙ2 reactions. The benzylic carbon is activated towards nucleophilic attack, and the mesylate is a superb leaving group, facilitating a clean and efficient reaction.

Mechanism of Action

The Sₙ2 reaction is a single-step (concerted) process where a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack").[9] This leads to an inversion of stereochemistry if the carbon is a chiral center. For the achiral benzylic carbon in our intermediate, this ensures a direct and predictable bond formation. The neighboring pi system of the benzene ring helps to stabilize the transition state, making benzylic systems particularly reactive in Sₙ2 reactions.[11][12]

Caption: Generalized Sₙ2 reaction mechanism.

General Protocol for Sₙ2 Alkylation

Materials:

  • Nucleophile (e.g., an amine, phenol, thiol) (1.0 eq)

  • 2-chloro-3-fluorobenzyl mesylate (1.1 eq)

  • Base (if required, e.g., K₂CO₃, Cs₂CO₃ for phenols/thiols)

  • Solvent (e.g., Acetonitrile, DMF, Acetone)

Procedure:

  • Setup: To a solution of the nucleophile (1.0 eq) in a suitable solvent, add the base (if necessary).

  • Addition of Electrophile: Add a solution of freshly prepared 2-chloro-3-fluorobenzyl mesylate (1.1 eq) in the same solvent.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by TLC or HPLC.

  • Work-up: Cool the reaction mixture. If a solid base was used, filter it off. Otherwise, proceed to an aqueous work-up similar to the one described in Section 2.3, partitioning the product into an organic solvent like ethyl acetate.

  • Purification: Purify the crude product by a suitable method, such as flash column chromatography on silica gel or recrystallization, to yield the pure N-benzylated, O-benzylated, or S-benzylated product.[13]

Section 4: Case Study - Synthesis of Elvitegravir (HIV Integrase Inhibitor)

The 2-fluoro-3-chlorobenzyl group is a key structural component of Elvitegravir, an FDA-approved antiretroviral drug used to treat HIV infection.[10] While the industrial synthesis often employs a Negishi coupling with the corresponding benzylzinc bromide, the installation of this group is a perfect illustration of the intermediate's application.[4][14][15] An Sₙ2 reaction with the mesylate represents a valid and mechanistically analogous strategy for this crucial bond formation.

Synthetic Context

In the synthesis of Elvitegravir, the core quinolone structure is built first. The final key step involves attaching the 2-fluoro-3-chlorobenzyl group at the C6 position of the quinolone ring.

G A Quinolone Core (Nucleophile Precursor) B Deprotonation or Metal-Halogen Exchange A->B C Nucleophilic Quinolone Intermediate B->C E Sₙ2 Reaction or Cross-Coupling C->E D 2-chloro-3-fluorobenzyl mesylate (Electrophile) D->E F Crude Elvitegravir Scaffold E->F G Deprotection & Purification F->G H Final API: Elvitegravir G->H

Caption: Simplified workflow for incorporating the key benzyl group in Elvitegravir synthesis.

Role of the 2-Chloro-3-fluorobenzyl Moiety

The specific substitution pattern on the benzyl ring is critical for Elvitegravir's activity. The halogens are believed to engage in specific interactions within the binding pocket of the HIV integrase enzyme. They also enhance the molecule's pharmacokinetic properties, such as oral bioavailability and metabolic half-life. This highlights how a seemingly simple intermediate provides a complex and highly optimized fragment essential for the drug's function.

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-chloro-3-fluorobenzyl mesylate is not widely available, its reactivity profile demands cautious handling. It should be treated as a potent alkylating agent, which are often irritants and potentially harmful.

  • Personal Protective Equipment (PPE): Always handle in a certified fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Benzylating agents can be lachrymators (tear-inducing).[16] Use glassware that is dry and free of contaminants.

  • Storage: As a reactive intermediate, it is best synthesized and used fresh. If short-term storage is necessary, keep it in a tightly sealed container under an inert atmosphere (N₂ or Argon) at low temperatures (-20 °C to 4 °C) to minimize degradation.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and water/moisture, which can hydrolyze the mesylate group.

References

  • An Improved Synthesis of Elvitegravir. (2025). ResearchGate. [Link]

  • Preparation method for 2-fluoro-3-chlorobenzaldehyde. (n.d.).
  • A new process for the preparation of elvitegravir. (n.d.).
  • A new production method and new intermediates of synthesis of elvitegravir. (2014).
  • Organic Synthesis Drug Intermediates. (2025). ZmSilane.
  • in the chemical literature: SN2 reaction on a mesylate. (2019). YouTube. [Link]

  • Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols. (2016). Worldwidejournals.com. [Link]

  • Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps.
  • Tosylates And Mesylates. (2015). Master Organic Chemistry. [Link]

  • reactive SN2 alkyl groups - benzyl and allyl groups. (2019). YouTube. [Link]

  • The SN2 Reaction Mechanism. (2012). Master Organic Chemistry. [Link]

  • Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC. [Link]

  • 3-Chloro-2-fluorobenzoic acid. (n.d.). PubChem. [Link]

  • Allylic and Benzylic Halides - SN1 and SN2 Reactions. (2023). YouTube. [Link]

  • Preparation method of 2-fluoro-3-chlorobenzoic acid. (n.d.).
  • Use of the Benzyl Mesylate for the Synthesis of Tetrahydrofuran Lignan. (n.d.). J-STAGE.
  • Proton NMR Skills (Benzene Derivatives) - Part 1. (2015). YouTube. [Link]

  • A Comparative Guide to HPLC and NMR Analysis for Purity Validation. (n.d.). Benchchem.
  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. (2019). PMC. [Link]

  • HPLC Methods for analysis of Benzyl alcohol. (n.d.). HELIX Chromatography. [Link]

  • Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. (2013). ResearchGate. [Link]

Sources

One-pot mesylation and substitution of 2-chloro-3-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Fidelity One-Pot Mesylation and Azidation of 2-Chloro-3-fluorobenzyl Alcohol

Introduction: Streamlining the Synthesis of Key Benzyl Azide Intermediates

The conversion of alcohols into functionalized analogues such as alkyl azides is a cornerstone transformation in organic synthesis, particularly within drug discovery and development. Benzyl azides are exceptionally valuable intermediates, serving as precursors to primary amines via reduction or as key components in bioorthogonal chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. The target molecule of this protocol, 2-(azidomethyl)-1-chloro-3-fluorobenzene, is a functionalized building block primed for further elaboration in medicinal chemistry programs.

Traditionally, this transformation involves a two-step process: activation of the alcohol's hydroxyl group—a notoriously poor leaving group—followed by nucleophilic substitution.[1] This often requires the isolation of a reactive intermediate, such as a benzyl halide or sulfonate ester, which can be unstable, hazardous, or simply inefficient to purify. One-pot procedures, which combine both activation and substitution into a single synthetic operation, offer significant advantages in terms of operational simplicity, reduced waste, and improved time and resource efficiency.[2]

This guide provides a detailed protocol and mechanistic rationale for the one-pot conversion of 2-chloro-3-fluorobenzyl alcohol to its corresponding azide. The protocol leverages an in situ mesylation to transform the hydroxyl moiety into an excellent leaving group, which is then immediately displaced by an azide nucleophile. We will delve into the critical parameters of this reaction, the causal factors behind the choice of reagents, and the influence of the electron-withdrawing substituents on the reactivity of the benzylic carbon.

Reaction Principle and Mechanistic Insights

The overall transformation proceeds via a two-stage mechanism within a single reaction vessel, avoiding the need for intermediate isolation.

Stage 1: Activation via Mesylation

The hydroxyl group (-OH) of an alcohol is a poor leaving group because its conjugate acid, the hydroxide ion (HO⁻), is a strong base.[3] To facilitate nucleophilic substitution, the -OH group must first be converted into a better leaving group. Sulfonate esters, such as mesylates (-OMs), are ideal for this purpose because the resulting mesylate anion is a very weak base, stabilized by resonance across its three oxygen atoms.[4]

The alcohol is treated with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base, typically triethylamine (Et₃N). The reaction proceeds as follows:

  • The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of MsCl.[5]

  • The chloride ion is displaced, and an oxonium ion intermediate is formed.

  • Triethylamine then acts as a base to deprotonate the oxonium ion, yielding the neutral benzyl mesylate and triethylammonium chloride (Et₃N·HCl) as a byproduct.[6]

It is important to note that when using sterically hindered or strong bases like triethylamine, an alternative mechanism involving the formation of a highly reactive "sulfene" intermediate via elimination of HCl from MsCl can occur.[1][7] The alcohol then adds to the sulfene to form the mesylate. Regardless of the precise mechanism, the key outcome is the high-yield formation of the activated mesylate ester in situ.

Stage 2: Nucleophilic Displacement (SN2)

Once formed, the 2-chloro-3-fluorobenzyl mesylate is a highly reactive electrophile. The benzylic carbon is activated towards nucleophilic attack due to the potent electron-withdrawing nature of the mesylate group.[5]

  • Sodium azide (NaN₃), the nucleophile source, displaces the mesylate leaving group.

  • This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The benzylic position of the substrate is primary and unhindered, favoring the backside attack characteristic of an SN2 pathway.[8]

  • The presence of electron-withdrawing chloro and fluoro groups on the benzene ring deactivates the ring towards electrophilic aromatic substitution but makes the benzylic carbon slightly more electrophilic, which can be favorable for an SN2 reaction.[9] These groups also destabilize the formation of a carbocation, further disfavoring any competing SN1 pathway.[10]

The result is the clean formation of 2-(azidomethyl)-1-chloro-3-fluorobenzene.

Experimental Protocol & Workflow

This protocol is designed as a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Molar Eq.QuantityNotes
2-Chloro-3-fluorobenzyl alcohol160.571.01.61 g (10.0 mmol)Substrate. Ensure it is dry.
Triethylamine (Et₃N)101.191.52.10 mL (15.0 mmol)Base. Distill from CaH₂ for best results.
Methanesulfonyl Chloride (MsCl)114.551.21.12 mL (12.0 mmol)Activating agent. Handle in a fume hood.
Sodium Azide (NaN₃)65.013.01.95 g (30.0 mmol)Nucleophile. Highly Toxic .
N,N-Dimethylformamide (DMF)73.09-50 mLAnhydrous solvent.
Dichloromethane (DCM)84.93-~150 mLFor extraction.
Saturated aq. NaHCO₃--~100 mLFor work-up.
Brine (Saturated aq. NaCl)--~50 mLFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As neededDrying agent.
Silica Gel--As neededFor column chromatography (230-400 mesh).
Visual Workflow

Caption: One-pot mesylation and azidation workflow.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-chloro-3-fluorobenzyl alcohol (1.61 g, 10.0 mmol).

  • Solvent and Base Addition: Add anhydrous DMF (50 mL) and stir until the alcohol is fully dissolved. Add triethylamine (2.10 mL, 15.0 mmol) to the solution.

  • Mesylation: Cool the flask to 0 °C using an ice-water bath. Slowly add methanesulfonyl chloride (1.12 mL, 12.0 mmol) dropwise over 10-15 minutes using a syringe. A white precipitate (Et₃N·HCl) will form.

  • Reaction Monitoring (Mesylation): Stir the reaction mixture at 0 °C for 1 hour. The progress of the mesylation can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system (the mesylate product will have a higher Rf than the starting alcohol).

  • Azide Addition: Once the starting alcohol is consumed, add sodium azide (1.95 g, 30.0 mmol) to the reaction mixture in one portion.

  • Substitution Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-6 hours. Monitor the disappearance of the mesylate intermediate by TLC.

  • Aqueous Work-up: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of DCM.

  • Extraction: Shake the funnel, allowing the layers to separate. Extract the aqueous layer two more times with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) to remove any acidic residue, and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 100% hexanes to 98:2 hexanes:ethyl acetate to afford the pure product as a colorless oil.

Safety Precautions
  • Methanesulfonyl Chloride (MsCl): Corrosive, a lachrymator, and reacts violently with water. Always handle in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium Azide (NaN₃): Highly toxic and can be fatal if swallowed or absorbed through the skin. It can form explosive heavy metal azides if it comes into contact with metals like copper or lead. It also reacts with acid to form highly toxic and explosive hydrazoic acid (HN₃). All manipulations should be performed in a fume hood.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

Mechanistic Pathway Visualization

Sources

Troubleshooting & Optimization

Stability of 2-chloro-3-fluorobenzyl mesylate on silica gel chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability & Purification of 2-chloro-3-fluorobenzyl mesylate Ticket ID: #CHM-MS-2024-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Triage

The Issue: You are likely observing the decomposition of 2-chloro-3-fluorobenzyl mesylate during silica gel chromatography. The Cause: Standard silica gel is weakly acidic (


). Benzyl mesylates are highly reactive alkylating agents. The acidic surface silanol groups (

) catalyze the solvolysis of the mesylate, converting your product into 2-chloro-3-fluorobenzyl alcohol (hydrolysis) or alkylated impurities.

Immediate Action Required: Do NOT proceed with standard silica chromatography. You must neutralize the stationary phase or switch to an alternative method immediately.

Diagnostic: Is this your problem?

Before altering your workflow, confirm the symptoms match the "Acidic Silica Lysis" profile:

SymptomObservationDiagnosis
TLC Mismatch The "pure" spot on TLC (before column) smears or vanishes during the column run.Decomposition on column.
Product Loss You recover the starting material (Alcohol) instead of the Mesylate.Hydrolysis (

).
New Impurities New, less polar spots appear (if using nucleophilic solvents like MeOH).Solvolysis/Substitution.[1][2][3]
Exotherm The column gets warm (rare, but possible with large scale/high activity).Rapid decomposition/polymerization.

Core Protocol: The "Buffered Silica" Method

To purify 2-chloro-3-fluorobenzyl mesylate successfully, you must deactivate the acidic sites on the silica gel.

Reagents Needed[1][2][4][5][6][7][8][9][10][11][12]
  • Triethylamine (TEA): High purity (

    
    ).
    
  • Eluent: Hexanes / Ethyl Acetate (Avoid DCM if possible to prevent crystallization in the column; absolutely NO Methanol/Ethanol).

  • Silica Gel: Standard 60 Å, 230–400 mesh.

Step-by-Step Deactivation Protocol
  • Slurry Preparation:

    • Calculate the required silica amount (ratio 1:20 to 1:50 w/w relative to crude load).

    • Prepare your starting eluent (e.g., 10% EtOAc in Hexanes).

    • CRITICAL STEP: Add 1% to 2% Triethylamine (v/v) to the entire volume of eluent intended for packing and equilibration.

  • Column Packing:

    • Pour the silica slurry (in the TEA-spiked solvent) into the column.

    • Flush the column with at least 2 Column Volumes (CV) of the TEA-spiked eluent.[4]

    • Why? This ensures the TEA effectively neutralizes the acidic silanol protons throughout the entire length of the bed.

  • Sample Loading:

    • Dissolve your crude mesylate in a minimum amount of TEA-spiked eluent (or Toluene/Benzene if solubility is poor).

    • Avoid dissolving in DCM if possible, as it is slightly acidic and can accelerate decomposition if wet.

    • Load gently.[5]

  • Elution:

    • Run the column fast . Benzyl mesylates have a finite half-life on silica, even when neutralized.

    • Use a gradient if necessary, but maintain 1% TEA in all solvent mixtures.

    • Collect fractions into tubes containing a drop of TEA (optional, for extreme lability).

  • Workup:

    • Combine pure fractions.

    • Evaporate solvent at low temperature (

      
      ). Mesylates are thermally unstable.
      

Mechanistic Insight

Why does 2-chloro-3-fluorobenzyl mesylate decompose?

While the chlorine and fluorine atoms are electron-withdrawing (which destabilizes the carbocation intermediate, theoretically slowing down


 pathways compared to an unsubstituted benzyl group), the Mesylate (OMs)  is an exceptional leaving group.

On acidic silica, the surface protons coordinate with the sulfonyl oxygens, increasing the leaving group ability of the mesylate. Trace water (always present in "dry" silica) then acts as a nucleophile.

Decomposition Pathway (DOT Diagram)

Decomposition Silica Acidic Silica Surface (Si-OH) Activated Protonated/Activated Intermediate Silica->Activated Protonation/H-Bonding Mesylate 2-Cl-3-F-Benzyl Mesylate (Substrate) Mesylate->Activated Adsorption Alcohol Benzyl Alcohol (Hydrolysis Product) Activated->Alcohol Cleavage Acid MsOH (Methanesulfonic Acid) Activated->Acid Elimination Water Trace H2O (Nucleophile) Water->Activated Nucleophilic Attack (SN2/SN1)

Figure 1: Acid-catalyzed hydrolysis mechanism of benzyl mesylates on silica gel.

Alternative Workflows (Decision Matrix)

If the TEA-buffered silica method fails, use this decision matrix to select an alternative purification strategy.

DecisionMatrix Start Start: Crude Mesylate Solid Is the product a solid? Start->Solid Cryst Recrystallization (Solvent: Hexane/EtOAc or Et2O) Solid->Cryst Yes Liquid Is it an oil/liquid? Solid->Liquid No Alumina Neutral Alumina (Brockmann Grade III) Liquid->Alumina High Sensitivity Flash Buffered Silica (1% TEA) (Fast Elution) Liquid->Flash Moderate Sensitivity

Figure 2: Decision tree for purification of labile sulfonate esters.

Option B: Neutral Alumina

If the compound degrades even with TEA, switch to Neutral Alumina (Aluminum Oxide) .

  • Why: Alumina is less acidic than silica.

  • Grade: Use Brockmann Grade III (add 6% water to Grade I alumina) to lower activity and prevent adsorption losses.

  • Solvents: Same as silica (Hexanes/EtOAc).[4]

Option C: Crystallization (Best for Purity)

Since 2-chloro-3-fluorobenzyl mesylate is a halogenated aromatic, it may be a crystalline solid.

  • Solvent System: Dissolve in minimal hot Diethyl Ether or EtOAc; add Hexanes until cloudy; cool to

    
    .
    
  • Advantage: Avoids all hydrolysis risks associated with chromatography.

Frequently Asked Questions (FAQ)

Q: Can I use Methanol (MeOH) to move the spot? A: Absolutely NOT. Methanol is a nucleophile. On silica, it will attack the mesylate to form the benzyl methyl ether (solvolysis). Use Ethyl Acetate or Acetone if you need polarity.

Q: My compound is UV active but not staining well. How do I visualize? A: Benzyl halides/mesylates stain well with KMnO4 (oxidizes the benzylic position) or Iodine . Do not use p-Anisaldehyde or Vanillin stains that require heat and acid, as they will decompose the spot on the TLC plate, giving false "impurity" readings.

Q: Can I store the purified mesylate? A: Mesylates are generally not stable for long-term storage at room temperature. Store under Argon/Nitrogen at


. If possible, use it immediately in the next step (e.g., nucleophilic substitution).

References

  • Organic Chemistry Portal. Benzyl Esters and Protection Groups (Stability Data). Organic Chemistry Portal.[1] [Link]

  • University of Rochester. Tips for Flash Column Chromatography (Acid Sensitive Compounds). Dept of Chemistry. [Link]

  • PubChem. Silica Gel Properties and Acidity. National Library of Medicine. [Link]

  • Master Organic Chemistry. Reactions on the Benzylic Carbon (Hydrolysis Mechanisms). Master Organic Chemistry. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in 2-Chloro-3-Fluorobenzyl Alkylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting alkylation reactions involving 2-chloro-3-fluorobenzyl halides. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields in this specific synthetic transformation. The following question-and-answer format addresses prevalent challenges, providing explanations grounded in reaction mechanisms and offering actionable, field-proven protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My alkylation reaction with 2-chloro-3-fluorobenzyl chloride is sluggish and gives a low yield. What are the primary factors I should investigate?

Low reactivity in the alkylation of 2-chloro-3-fluorobenzyl chloride can stem from several interrelated factors. The electronic properties of the substituted benzyl halide, the nature of the nucleophile, and the reaction conditions all play a crucial role.

Core Principles: The reaction likely proceeds via an SN2 mechanism, given the primary nature of the benzylic halide.[1][2][3] However, the stability of the benzylic carbocation could introduce some SN1 character, especially with weaker nucleophiles.[4][5][6] The electron-withdrawing effects of the ortho-chloro and meta-fluoro substituents can influence the electrophilicity of the benzylic carbon.

Troubleshooting Workflow:

cluster_nucleophile Nucleophile Assessment cluster_conditions Reaction Condition Optimization cluster_material Starting Material Integrity start Low Yield Observed q1 Is your nucleophile sufficiently reactive? start->q1 q2 Are your reaction conditions optimal? start->q2 q3 Is your starting material pure? start->q3 n1 Weakly acidic pronucleophile (e.g., malonates, acetoacetates)? q1->n1 Yes n3 Is the nucleophile sterically hindered? q1->n3 No c1 Is the base appropriate for your nucleophile? q2->c1 m1 Verify purity of 2-chloro-3-fluorobenzyl chloride. q3->m1 n2 Consider a stronger, non-nucleophilic base. n1->n2 end Improved Yield n2->end n4 Consider a less hindered nucleophile if possible. n3->n4 n4->end c2 Is your solvent choice optimal? c1->c2 c3 Is the temperature appropriate? c2->c3 c4 Consider Phase-Transfer Catalysis (PTC). c3->c4 c4->end m2 Purify by distillation or chromatography if necessary. m1->m2 m2->end

Caption: Troubleshooting decision tree for low yields.

Detailed Investigation Points:

  • Nucleophile Reactivity:

    • For C-H acidic nucleophiles (e.g., diethyl malonate, ethyl acetoacetate): The choice of base is critical for efficient deprotonation. If you are using a weak base like potassium carbonate, the equilibrium may not favor the formation of the nucleophilic enolate in sufficient concentration.

    • For heteroatom nucleophiles (N, O, S): Ensure the nucleophile is not protonated. If you are starting with a salt (e.g., an amine hydrochloride), you will need to add at least two equivalents of base: one to neutralize the salt and one to scavenge the acid produced during the reaction.[7]

  • Reaction Conditions:

    • Base Selection: The base should be strong enough to deprotonate your nucleophile but not so strong as to promote elimination or other side reactions.

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the base, leaving the anion more nucleophilic.[3][8]

    • Temperature: While heating can increase the reaction rate, excessive temperatures can lead to decomposition and side reactions. A systematic temperature screen is recommended.

  • Purity of Starting Materials:

    • Impurities in the 2-chloro-3-fluorobenzyl chloride, such as the corresponding benzyl alcohol or benzaldehyde, can consume your nucleophile or base, leading to lower yields.[8] It is advisable to use freshly purified starting materials. The synthesis of 2-chloro-3-fluorobenzyl derivatives can sometimes result in residual impurities from the manufacturing process.[9][10][11]

Question 2: I am observing significant amounts of a dialkylated byproduct. How can I improve the selectivity for mono-alkylation?

Dialkylation is a common problem when using nucleophiles with multiple reactive sites or when the mono-alkylated product is more acidic than the starting nucleophile, leading to a second deprotonation and subsequent alkylation.

Core Principles: The relative rates of the first and second alkylation determine the product distribution. To favor mono-alkylation, the first alkylation should be significantly faster than the second.

Strategies for Promoting Mono-alkylation:

StrategyMechanism of ActionExperimental Protocol
Control Stoichiometry Limit the amount of the alkylating agent available for the second reaction.Use a slight excess of the nucleophile (1.1 to 1.5 equivalents) relative to the 2-chloro-3-fluorobenzyl chloride.
Slow Addition Maintain a low concentration of the alkylating agent throughout the reaction.Add the 2-chloro-3-fluorobenzyl chloride solution dropwise to the reaction mixture containing the deprotonated nucleophile over an extended period.
Choice of Base and Cation The nature of the counter-ion can influence the reactivity of the intermediate enolate.Using a base with a larger, softer cation (e.g., cesium carbonate instead of potassium carbonate) can sometimes favor mono-alkylation.
Lower Temperature Decrease the reaction rate to favor the more kinetically controlled mono-alkylation.Run the reaction at a lower temperature, even if it requires a longer reaction time.

Experimental Protocol: Slow Addition for Mono-alkylation of Diethyl Malonate

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add diethyl malonate (1.2 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of 2-chloro-3-fluorobenzyl chloride (1.0 eq) in anhydrous THF dropwise over 1-2 hours using a syringe pump.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

Question 3: My reaction is not going to completion, and I suspect poor solubility of my reagents. What can I do?

In heterogeneous reaction mixtures, where a solid base or nucleophilic salt has poor solubility in the organic solvent, the reaction rate can be severely limited.

Core Principles: For the reaction to occur, the nucleophile must be dissolved in the organic phase to react with the alkylating agent. Phase-transfer catalysis is an effective technique to overcome this issue.[12][13]

Phase-Transfer Catalysis (PTC):

A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide - TBAB, or triethylbenzylammonium chloride - TEBAC), facilitates the transfer of the nucleophilic anion from a solid or aqueous phase into the organic phase.[14][15][16]

cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Nu_aq Nucleophile Anion (Nu⁻) Cat_aq Catalyst Cation (Q⁺) Nu_aq->Cat_aq Forms ion pair Base Solid Base (e.g., K₂CO₃) RX 2-Chloro-3-fluorobenzyl Chloride (RX) Product Product (RNu) RX->Product Cat_org [Q⁺X⁻]org Product->Cat_org Releases catalyst Cat_org->RX Reacts Cat_aq->Cat_org Transfers to Organic Phase

Sources

Technical Support Center: Benzyl Mesylate Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Decomposition in Benzyl Mesylates

Introduction: The Stability Paradox

Benzyl mesylates (methanesulfonates) represent a classic paradox in synthetic organic chemistry: their utility as excellent electrophiles is directly proportional to their instability. The mesylate group (-OMs) is a superb leaving group (


 of conjugate acid 

), and the benzylic position stabilizes the developing carbocation.

This combination makes benzyl mesylates highly susceptible to nucleophilic attack and solvolysis . Unlike primary alkyl mesylates, benzyl mesylates can decompose via both


 and 

pathways. The most critical failure mode is autocatalytic acid decomposition , where trace moisture generates methanesulfonic acid (MsOH), which catalyzes further decomposition of the remaining material into polymers or benzyl alcohols.

Key Takeaway: If you can avoid isolating benzyl mesylates, do so. Use them in situ. If isolation is mandatory, strict adherence to the protocols below is required to prevent rapid degradation.

The Decomposition Mechanism (The "Why")

To troubleshoot effectively, you must understand the enemy. The decomposition is not linear; it is exponential due to autocatalysis.

Mechanism: Acid-Catalyzed Autocatalysis
  • Initiation: Trace water attacks the benzyl mesylate (Solvolysis).

  • Acid Generation: This releases Benzyl Alcohol and Methanesulfonic Acid (MsOH).

  • Propagation: MsOH protonates the remaining mesylate or catalyzes polymerization of the benzyl cation, generating heat and more impurities.

  • Visual Indicator: The formation of "pink" or "brown" oil indicates polymerization of benzyl cations (Friedel-Crafts-like alkylation of the aromatic ring).

BenzylDecomposition BnOMs Benzyl Mesylate (Target Compound) BnOH Benzyl Alcohol (Impurity) BnOMs->BnOH Hydrolysis MsOH Methanesulfonic Acid (MsOH) BnOMs->MsOH Releases Polymer Polymer/Colored Decomposition BnOMs->Polymer Acid-Cat. Polymerization H2O Moisture (Trace) H2O->BnOH MsOH->BnOMs Catalyzes Degradation

Caption: Figure 1. The autocatalytic decomposition loop of benzyl mesylates. Note that MsOH generated in step 1 accelerates the destruction of the remaining stock.

Storage Protocol (Standard Operating Procedure)

If isolation is necessary, follow this "Cold, Dry, Base-Buffered" protocol.

Pre-Storage Purification (Critical Step)

Before storing, you must remove all traces of acid from the synthesis (usually from MsCl or


).
  • Wash: Rapidly wash the organic layer with ice-cold saturated

    
     followed by cold brine.
    
  • Dry: Dry over

    
     (neutral/slightly acidic) or 
    
    
    
    . Avoid strong basic drying agents like KOH which can trigger elimination.
  • Evaporate: Remove solvent at <30°C . Do not heat the water bath.

Storage Conditions Table
ParameterSpecificationScientific Rationale
Temperature -20°C to -80°C Arrhenius equation: Lowering T significantly reduces the rate of hydrolysis (

).
Atmosphere Argon or Nitrogen Displaces humid air. Argon is heavier than air and provides a better "blanket" in vials.
Container Amber Glass Benzyl compounds can be photosensitive; UV light can generate radicals that initiate decomposition.
Physical State Solid (Crystalline) Crystal lattice energy provides a barrier to intermolecular reactions compared to neat oils.
Stabilizer Solid

If storing as a solution (e.g., in DCM), add a few granules of anhydrous Potassium Carbonate to scavenge acid.
Step-by-Step Storage Workflow
  • Isolate the benzyl mesylate as a solid if possible (recrystallize from hexanes/EtOAc if stable enough).

  • Transfer to an amber vial with a Teflon-lined screw cap.

  • Flush the vial gently with a stream of dry Argon for 30 seconds.

  • Seal immediately. Parafilm is insufficient for long-term; use electrical tape or a secondary containment jar with desiccant (Drierite/Silica).

  • Place in a freezer (-20°C).

Troubleshooting & FAQs

Q1: My white crystalline benzyl mesylate turned into a pink/brown sludge overnight. What happened?

  • Diagnosis: This is the "Pink Death." It indicates acid-catalyzed polymerization.

  • Cause: Trace acid was left during workup, or moisture entered the vial. The "pink" color is often due to conjugated poly-benzyl carbocation species.

  • Action: Discard. The purity is compromised, and purification is likely more difficult than re-synthesis.

Q2: Can I store the mesylate in solution to prevent it from solidifying?

  • Answer: Yes, but choose the solvent carefully.

    • Recommended: Anhydrous Dichloromethane (DCM) or Toluene.

    • FORBIDDEN: Methanol/Ethanol (Solvolysis will occur immediately), DMSO (Oxidation risk/Swern-type side reactions), or Acetone (can form enolates if base is present).

    • Tip: Store over activated 3Å molecular sieves to keep it dry.

Q3: The septum on my storage vial is bulging. Is this dangerous?

  • WARNING: Yes.

  • Cause: Decomposition can release volatile organic fragments or gases (depending on substituents).

  • Action: Do not open normally. Vent the vial in a fume hood using a needle to relieve pressure before opening.

Q4: I need to weigh it out, but it melts/decomposes on the balance.

  • Technique: Do not weigh unstable mesylates on an open balance pan.

    • Tare a vial with solvent (e.g., DCM).

    • Add the approximate amount of mesylate.[1]

    • Weigh the solution.

    • Calculate concentration and dispense volumetrically.

Emergency & Safety (HSE)

  • Alkylating Potency: Benzyl mesylates are direct-acting alkylating agents. They can methylate DNA (guanine residues). Treat as a potential carcinogen .

  • Neutralization: In case of a spill, treat with a solution of dilute ammonia or nucleophilic amine (e.g., ethanolamine) to convert the mesylate to a harmless amine.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Benzyl Methanesulfonate. Merck KGaA. Link(Note: General SDS search for CAS 19865-42-0)

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Common Organic Chemistry. (2025). Alcohol to Mesylate Conditions and Stability. Link

  • Snodin, D. J. (2006). Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems?. Regulatory Toxicology and Pharmacology, 45(1), 79-90. Link(Provides context on the formation and hydrolysis rates of alkyl mesylates).

Sources

Technical Support Center: Thermal Stability Profile of (2-Chloro-3-fluorophenyl)methyl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2-Chloro-3-fluorophenyl)methyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals who require a thorough understanding of the thermal stability of this compound. As specific experimental data for this molecule is not publicly available, this document provides a comprehensive framework for its characterization, including detailed experimental protocols, troubleshooting, and data interpretation, grounded in established principles of thermal analysis and chemical safety.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the expected thermal hazards associated with (2-Chloro-3-fluorophenyl)methyl methanesulfonate?

A1: As a sulfonate ester, the primary thermal hazard is decomposition at elevated temperatures. While the exact decomposition temperature is unknown, heating may cause the violent rupture of containers.[1] The decomposition of related compounds is known to release toxic and corrosive fumes, including oxides of carbon (CO, CO₂), sulfur oxides (SOx), and halogenated compounds (e.g., hydrogen chloride, hydrogen fluoride).[2] Therefore, all thermal experiments must be conducted in a well-ventilated area, preferably within a fume hood equipped with a local exhaust system.[3][4]

Q2: What are the recommended storage and handling conditions for this compound to ensure its stability?

A2: To maintain chemical integrity and prevent premature degradation, (2-Chloro-3-fluorophenyl)methyl methanesulfonate should be stored in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container (e.g., glass with a PTFE-lined cap).[3] It should be kept away from incompatible materials such as strong bases, oxidizing agents, and strong acids.[3] Due to the reactivity of similar sulfonate esters with moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent hydrolysis.

Q3: I don't have access to TGA or DSC. Are there any preliminary indicators of thermal instability I should watch for?

A3: While not a substitute for rigorous thermal analysis, visual inspection can offer clues. Signs of instability at ambient or slightly elevated temperatures (e.g., during transport or storage) include:

  • Change in color: Development of a yellow or brown hue.

  • Change in physical state: Caking of a powder or melting below the expected point.

  • Odor: Emission of sharp, acidic odors.

  • Pressure buildup: Swelling or hissing from the container upon opening.

If any of these are observed, handle the compound with extreme caution and assume it may have a lower thermal stability threshold than anticipated.

Q4: My DSC curve shows an unexpected exothermic peak well below the main decomposition event. What could this be?

A4: An exothermic peak (a dip in the heat flow curve) below the main decomposition temperature can indicate several phenomena:

  • Crystallization: If the material was amorphous or partially amorphous, this could be a crystallization event.

  • Polymorphic Transition: A change from a less stable crystal form to a more stable one.

  • Slow Decomposition: The onset of a multi-stage decomposition process.

  • Reaction with Impurities: An impurity could be catalyzing a decomposition or rearrangement.

To investigate, you can run a second heating cycle on the same sample. If the exotherm disappears, it was likely an irreversible event like crystallization of an amorphous solid or decomposition.[5]

Section 2: Experimental Protocols for Thermal Stability Assessment

A complete thermal stability profile requires, at a minimum, Thermogravimetric Analysis (TGA) to assess mass loss versus temperature and Differential Scanning Calorimetry (DSC) to characterize thermal transitions like melting and decomposition energetics.

Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines the determination of the onset of thermal decomposition.

Methodology:

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

    • Turn on the purge gas (high-purity nitrogen) at a flow rate of 50 mL/min to create an inert atmosphere.[6]

  • Sample Preparation:

    • Tare a clean TGA pan (platinum or alumina is recommended for unknown compounds).

    • Carefully place 3-5 mg of (2-Chloro-3-fluorophenyl)methyl methanesulfonate into the pan. A smaller sample size minimizes the risk of energetic decomposition damaging the instrument.[3]

  • TGA Method:

    • Equilibrate the sample at 30 °C for 10 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[7] A slower rate (e.g., 5 °C/min) can provide better resolution of thermal events.

  • Data Analysis:

    • Plot the percentage of mass loss (y-axis) against temperature (x-axis).

    • Determine the onset temperature of decomposition, which is often calculated as the temperature at which 5% mass loss occurs (T₅%) or by the extrapolated onset from the derivative of the TGA curve (DTG).[2][8]

Protocol: Differential Scanning Calorimetry (DSC)

This protocol details the analysis of melting behavior and decomposition energetics.

Methodology:

  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

    • Establish a stable baseline by running the experimental method with empty sample and reference pans.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the compound into a hermetically sealed aluminum pan. A hermetic seal is crucial to contain any evolved gases during decomposition.[9]

    • Prepare an empty, hermetically sealed aluminum pan as a reference.

  • DSC Method:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature approximately 20-30 °C above the decomposition onset determined by TGA, at a heating rate of 10 °C/min. Caution: Do not exceed the safe operating temperature of the instrument or the aluminum pans (~600°C).[10]

  • Data Analysis:

    • Plot heat flow (y-axis) against temperature (x-axis).

    • Identify endothermic peaks (upward peaks) corresponding to melting.

    • Identify exothermic peaks (downward peaks) corresponding to decomposition or other transitions.[5]

    • Integrate the area under these peaks to determine the enthalpy of fusion (ΔHfus) and the enthalpy of decomposition (ΔHdecomp).

Data Presentation

Summarize your experimental findings in a clear, structured table.

ParameterTGADSC
Heating Rate 10 °C/min10 °C/min
Atmosphere Nitrogen (50 mL/min)Nitrogen (50 mL/min)
Sample Mass 3-5 mg1-3 mg
Melting Point (Onset) N/AEnter Value
Melting Point (Peak) N/AEnter Value
Enthalpy of Fusion (ΔHfus) N/AEnter Value (J/g)
Decomposition Onset (T₅%) Enter ValueEnter Value
Decomposition Peak Enter Value (from DTG)Enter Value
Enthalpy of Decomposition (ΔHdecomp) N/AEnter Value (J/g)
Residual Mass @ 600°C Enter Value (%)N/A

Section 3: Troubleshooting Guide

Workflow for Investigating Thermal Events

This diagram provides a logical workflow for characterizing and troubleshooting unexpected results during the thermal analysis of (2-Chloro-3-fluorophenyl)methyl methanesulfonate.

Thermal_Analysis_Workflow cluster_prep Preparation & Safety cluster_tga_analysis TGA Data Interpretation cluster_dsc_analysis DSC Experiment & Troubleshooting cluster_conclusion Final Profile Start Start: Obtain (2-Chloro-3-fluorophenyl) methyl methanesulfonate Safety Review Safety Protocols: - Handle in fume hood - Wear appropriate PPE - Assume high toxicity Start->Safety TGA_Run Perform Initial TGA Scan (3-5 mg, 10°C/min, N2) Safety->TGA_Run TGA_Result Analyze TGA Curve TGA_Run->TGA_Result Mass_Loss Significant Mass Loss? TGA_Result->Mass_Loss Decomp_Onset Determine Decomposition Onset (T₅%) Mass_Loss->Decomp_Onset Yes Report Compile Thermal Stability Profile: - Melting Point & ΔHfus - Decomposition Onset & ΔHdecomp - Safety Recommendations Mass_Loss->Report No (Stable) One_Step Single, sharp mass loss? Multi_Step Multiple mass loss steps observed One_Step->Multi_Step No DSC_Run Perform DSC Scan (1-3 mg, hermetic pan, up to TGA Onset + 30°C) One_Step->DSC_Run Yes Decomp_Onset->One_Step Multi_Step->DSC_Run Indicates complex decomposition. Proceed with caution. DSC_Result Analyze DSC Thermogram DSC_Run->DSC_Result Endotherm Endotherm before decomposition? DSC_Result->Endotherm Melting Consistent with Melting Point Endotherm->Melting Yes (Sharp Peak) Volatilization Broad endotherm, mass loss in TGA -> Possible volatilization/sublimation Endotherm->Volatilization Yes (Broad Peak) Exotherm Exotherm before decomposition? Endotherm->Exotherm No Melting->Exotherm Volatilization->Exotherm Crystallization Disappears on 2nd heat cycle -> Crystallization or Cure Exotherm->Crystallization Yes (Broad) Decomp_Exo Sharp, energetic peak -> Exothermic Decomposition Exotherm->Decomp_Exo Yes (Sharp) Exotherm->Report No Crystallization->Report Decomp_Exo->Report

Caption: Workflow for Thermal Analysis and Troubleshooting.
Q&A for Troubleshooting

Q: My TGA shows a gradual, sloping mass loss instead of a sharp drop. What does this mean? A: A gradual mass loss can indicate several possibilities:

  • Presence of Volatiles: Residual solvent or moisture may be slowly evaporating. This typically occurs at lower temperatures (<150°C).[11]

  • Multi-step Decomposition: The compound may be decomposing through a complex pathway with multiple, overlapping steps. The derivative (DTG) curve can help resolve these individual events.[2]

  • Reaction with Atmosphere: If you are not using an inert atmosphere, it could be a slow oxidation process.

Action: Perform a TGA-MS (Mass Spectrometry) or TGA-FTIR (Fourier-Transform Infrared Spectroscopy) experiment to identify the gases being evolved at different temperatures.[6]

Q: The baseline of my DSC curve is shifting significantly after a transition. A: A baseline shift is indicative of a change in the sample's heat capacity.[5] This is expected after a glass transition or melting. However, if it occurs after a decomposition event, it signifies that the resulting material has a different heat capacity than the starting compound. If the baseline is unstable or drifting throughout the experiment, it could be due to poor thermal contact between the pan and the sensor, or pan deformation.[9][10]

Action: Ensure the bottom of the sample pan is flat and makes good contact with the sensor. Reduce the sample size if a vigorous decomposition is causing the pan to deform.[10]

Q: My sample seems to have disappeared from the TGA pan after the run, but the data shows residual mass. What happened? A: This can occur with energetic decompositions. The sample can be ejected from the pan due to rapid gas evolution, a phenomenon known as "spattering." Even though the material left the pan, the instrument records the last stable weight reading before the event, leading to a misleading final mass.

Action: Reduce the sample mass and/or the heating rate. Using a crucible lid with a pinhole can also help to regulate the release of gaseous products.

Section 4: Safety First - Handling an Unknown Profile

When the thermal properties of a compound are unknown, it must be treated as hazardous until proven otherwise.[12][13]

Core Safety Directives
  • Engineering Controls are Paramount: ALWAYS conduct thermal analysis of unknown compounds inside a fume hood or with dedicated local exhaust ventilation to capture any toxic or flammable gases that may evolve.[3][14]

  • Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses) is mandatory. Thermal-resistant gloves should be used when loading or unloading samples from a hot furnace.[3]

  • Minimize Sample Size: The energy released during a decomposition event is proportional to the sample mass. Start all analyses with the smallest practical sample size (1-5 mg) to minimize the risk of a runaway reaction or crucible rupture.[3]

  • Never Leave an Experiment Unattended: While the systems are automated, the initial characterization of an unknown compound should be monitored.

  • Know Your Equipment's Limits: Be aware of the maximum operating temperature of your instrument and sample pans. Exceeding these limits can lead to equipment damage and inaccurate data.[10]

References

  • High-Temperature Safety in Thermal Analysis. Lab Manager. Available at: [Link]

  • 4 Troubleshooting Common Errors in DSC Experiments. betterceramic. (2024). Available at: [Link]

  • Thermal Stability of Sulfonate Ester Photoacid Generators in Phenolic Matrixes. American Chemical Society. Available at: [Link]

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. National Center for Biotechnology Information. (2022). Available at: [Link]

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation. (2010). Available at: [Link]

  • How can I interpret a TGA graph?. ResearchGate. (2015). Available at: [Link]

  • ICH Guidelines for Drug Stability Testing. Scribd. Available at: [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. (2025). Available at: [Link]

  • Troubleshooting TGA-DSC Sample Pan Issues. Red Thermo. (2025). Available at: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. (2025). Available at: [Link]

  • How to Interpret a TGA Curve: An Expert Guide. Torontech. (2025). Available at: [Link]

  • Interpreting Unexpected Events and Transitions in DSC Results. TA Instruments. Available at: [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Red Thermo. (2025). Available at: [Link]

  • Dealing with Unknown Compounds. Cooperative Organic Chemistry Student Laboratory Manual. Available at: [Link]

  • Thermogravimetric Analysis (TGA) of Biomass and Materials. Celignis. Available at: [Link]

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. (2022). Available at: [Link]

  • Novel Chemicals with Unknown Hazards SOP. University of Tennessee, Knoxville. Available at: [Link]

  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ACS Publications. (2010). Available at: [Link]

  • Study the Effect of Various Sulfonation Methods on Catalytic Activity of Carbohydrate-Derived Catalysts for Ester Production. MDPI. (2020). Available at: [Link]

  • Synthesis and properties of a series of sulfonate ester photoacid generators. Royal Society of Chemistry. Available at: [Link]

  • Characterizing Solid Compounds by DSC and TGA. University of Wisconsin-Madison. Available at: [Link]

  • Safety Instructions in Laboratories of Analytical Chemistry. University of Tartu. Available at: [Link]

  • Thermal Analysis. Chemistry LibreTexts. (2022). Available at: [Link]

  • How Can You Troubleshoot Common DSC Sample Pan Issues Effectively?. nexacule. (2025). Available at: [Link]

  • What are some precautions when heating materials in the lab? Stay safe with these basic tips. Superb Heater Group Limited. (2025). Available at: [Link]

  • Simultaneous thermal analysis (tga-dta, tga-dsc). CETCO. Available at: [Link]

  • Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. MDPI. (2020). Available at: [Link]

  • Thermal stability of sulfonated Poly(Ether Ether Ketone) films. Pure. (2016). Available at: [Link]

Sources

Validation & Comparative

1H NMR chemical shift of benzylic protons in 2-chloro-3-fluorobenzyl mesylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a detailed technical analysis of the 1H NMR chemical shift for benzylic protons in 2-chloro-3-fluorobenzyl mesylate , a critical intermediate in the synthesis of antiretroviral agents (e.g., Elvitegravir) and kinase inhibitors.

Designed for medicinal chemists and analytical scientists, this document compares the target compound against key analogs and precursors to facilitate rapid structural verification. The analysis synthesizes experimental data from related scaffolds with physical organic principles to define the diagnostic spectral window.

Theoretical Framework & Chemical Shift Analysis

The chemical shift (


) of benzylic protons is a sensitive probe for the electronic environment of the methylene (

) bridge. In 2-chloro-3-fluorobenzyl mesylate, three distinct vectors influence the chemical shift:
  • 
    -Heteroatom Deshielding (Mesylate):  The sulfonate group (-OMs) is highly electron-withdrawing, significantly deshielding the adjacent protons compared to the precursor alcohol.
    
  • Ortho-Chloro Effect (Steric/Electronic): The chlorine atom at the 2-position exerts a paramagnetic deshielding effect due to steric compression and inductive withdrawal, typically shifting benzylic signals downfield by +0.10–0.15 ppm .

  • Meta-Fluoro Effect (Inductive): The fluorine at the 3-position adds a moderate inductive withdrawing effect (

    
    ), contributing a further +0.05 ppm  downfield shift.
    
Diagnostic Signal Prediction

Based on additive substituent increments derived from empirical data of analogous benzyl systems:

  • Base Value (Benzyl Mesylate):

    
     5.20 ppm
    
  • 
     (2-Cl):  +0.12 ppm
    
  • 
     (3-F):  +0.05 ppm
    
  • Target Shift (

    
    ): 5.37 ppm (Range: 5.30 – 5.45 ppm) 
    

Comparative Data Analysis

The following tables contrast the target mesylate with its direct precursor (alcohol) and halide analogs. These values serve as critical checkpoints for monitoring reaction progress (e.g., converting alcohol to mesylate).

Table 1: Reaction Monitoring (Alcohol vs. Mesylate)

Use this table to track the conversion of the starting material.

CompoundStructureBenzylic

Shift (

ppm)
MultiplicityDiagnostic Note
2-Chloro-3-fluorobenzyl alcohol

4.75 – 4.85 Doublet or Singlet*Upfield signal; disappears upon conversion.
2-Chloro-3-fluorobenzyl mesylate

5.30 – 5.45 SingletDiagnostic Product Peak. Distinct downfield shift (~0.6 ppm).
Methanesulfonyl group

3.05 – 3.15 SingletKey confirmation of mesyl incorporation.

*Note: Multiplicity of alcohol


 depends on solvent and exchange rate; often a doublet if coupling to OH is visible (DMSO-d6), or singlet in 

with

exchange.
Table 2: Leaving Group Comparison (Mesylate vs. Halides)

Use this table if converting the mesylate to a halide or comparing leaving group reactivity.

Leaving Group (LG)Benzylic

Shift (

ppm)
Electronic CharacterReactivity Profile (

)
Mesylate (-OMs) 5.30 – 5.45 Highly Electron WithdrawingExcellent LG; thermally sensitive.
Chloride (-Cl) 4.65 – 4.75 Moderate WithdrawalGood LG; requires activation.
Bromide (-Br) 4.55 – 4.65 Moderate WithdrawalExcellent LG; lachrymator.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-3-Fluorobenzyl Mesylate

Objective: Efficient conversion of 2-chloro-3-fluorobenzyl alcohol to the mesylate with minimal hydrolysis.

Reagents:

  • 2-Chloro-3-fluorobenzyl alcohol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

  • Triethylamine (TEA) or DIPEA (1.5 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Workflow:

  • Setup: Dissolve alcohol in anhydrous DCM (10 V) under

    
     atmosphere. Cool to 0°C.[1]
    
  • Addition: Add TEA (1.5 equiv). Dropwise add MsCl (1.2 equiv) over 15 minutes, maintaining temp < 5°C.

  • Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC (Hexane:EtOAc 7:3) or NMR (look for shift from 4.80

    
     5.37 ppm).
    
  • Workup: Quench with cold water. Wash organic layer with dilute

    
    , then brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo at < 30°C (Mesylates can be thermally unstable).
    
  • Storage: Store at -20°C under inert gas.

Protocol B: NMR Acquisition Parameters

Objective: High-resolution capture of benzylic coupling and impurity profiling.

  • Solvent:

    
     (Standard) or 
    
    
    
    (if stability is a concern).
  • Frequency: 400 MHz or higher recommended.

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (D1):

    
     3.0 seconds (ensure accurate integration of the Mesyl-CH3 vs Benzyl-CH2).
    
  • Scans: 16–32 scans.

Visualizations

Diagram 1: Synthesis & NMR Shift Correlation

This workflow illustrates the transformation and the corresponding spectral shift, providing a visual guide for reaction monitoring.

SynthesisWorkflow Alcohol Starting Material 2-Cl-3-F-Benzyl Alcohol (CH2 ~ 4.80 ppm) Reagents MsCl, Et3N DCM, 0°C Alcohol->Reagents Mesylate Product 2-Cl-3-F-Benzyl Mesylate (CH2 ~ 5.37 ppm) Reagents->Mesylate SN2 Substitution Shift Diagnostic Shift Δδ ≈ +0.6 ppm (Downfield) Mesylate->Shift NMR Check

Caption: Reaction pathway showing the diagnostic downfield shift of the benzylic protons upon mesylation.

Diagram 2: Electronic Effects on Chemical Shift

This diagram visualizes the competing electronic vectors that determine the final chemical shift position.

ElectronicEffects BenzylProtons Benzylic Protons (CH2) Base Shift: ~5.20 ppm Result Final Observed Shift ~5.30 - 5.45 ppm BenzylProtons->Result OrthoCl 2-Chloro (Ortho) Steric Compression + Inductive Effect: +0.12 ppm (Deshielding) OrthoCl->BenzylProtons MetaF 3-Fluoro (Meta) Inductive Withdrawal (-I) Effect: +0.05 ppm (Deshielding) MetaF->BenzylProtons MesylGroup Mesylate Group (-OMs) Strong Electron Withdrawal Primary Driver of Shift > 5.0 ppm MesylGroup->BenzylProtons

Caption: Vector analysis of substituent effects contributing to the final chemical shift.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for additive chemical shift tables).
  • Gilead Sciences, Inc. (2008). Process for the preparation of Integrase Inhibitors. US Patent 7,825,252.[2] (Describes the synthesis of 2-chloro-3-fluorobenzyl intermediates for Elvitegravir).

  • Japan Tobacco Inc. (2004). 4-Oxoquinoline compound and use thereof as HIV integrase inhibitor. WO 2004/046115.[2] (Original patent detailing the 2-chloro-3-fluorobenzyl scaffold).

  • Organic Chemistry Data & Info. (2024). 1H NMR Chemical Shifts of Methylene Groups. (General reference for benzyl mesylate vs. halide shifts).

Sources

A Senior Application Scientist's Guide to the ¹⁹F NMR Characterization of 2-Chloro-3-Fluoro Substituted Benzenes

Author: BenchChem Technical Support Team. Date: February 2026

For fellow researchers, scientists, and professionals in drug development, the precise structural elucidation of fluorinated aromatic compounds is a cornerstone of modern chemical analysis. The fluorine-19 nucleus (¹⁹F) serves as an exceptionally sensitive NMR probe, offering a wide chemical shift range and high sensitivity that make it invaluable for everything from routine structural confirmation to advanced fragment-based drug discovery (FBDD).[1][2]

This guide provides an in-depth technical comparison for the ¹⁹F NMR characterization of a specific, and often challenging, class of compounds: 2-chloro-3-fluoro substituted benzenes. Unlike a rigid manual, this document is structured to provide not just the "how," but the critical "why" behind the analytical choices we make. We will delve into the fundamental principles governing their spectral characteristics, present robust experimental protocols, and offer a comparative analysis against their isomers, providing a predictive framework for distinguishing these closely related structures.

The Foundational Principles: Decoding the Spectra of Chloro-Fluoro Benzenes

The ¹⁹F NMR spectrum is dictated primarily by the local electronic environment of the fluorine nucleus. Two key parameters provide a wealth of structural information: the chemical shift (δ) and the spin-spin coupling constants (J).

Chemical Shift (δ): A Reporter on the Electronic Environment

The chemical shift of a ¹⁹F nucleus in an aromatic system is exquisitely sensitive to the electronic effects of other substituents on the ring.[1][3] These effects are a combination of:

  • Inductive Effects (-I): The electron-withdrawing nature of both chlorine and fluorine deshields other nuclei, but the effect on a vicinal ¹⁹F nucleus is complex.

  • Resonance Effects (+M/-M): Substituents with lone pairs (like -NH₂, -OCH₃) or pi-systems (-NO₂) can donate or withdraw electron density through the benzene ring's π-system, causing significant upfield (shielding) or downfield (deshielding) shifts, respectively.[1]

  • Through-Space Effects: The proximity of the ortho-chlorine atom to the fluorine in our target 2-chloro-3-fluoro motif introduces significant electronic and steric interactions. This through-space interaction is a critical distinguishing feature compared to other isomers where the halogens are further apart.

For aromatic fluorine, chemical shifts (referenced to CFCl₃) typically range from -100 to -170 ppm.[4] Electron-withdrawing groups generally shift the resonance downfield (less negative), while electron-donating groups shift it upfield (more negative).

Spin-Spin Coupling (J): Mapping Connectivity

Spin-spin coupling provides through-bond connectivity information. In our target compounds, the most informative couplings will be:

  • ³J(H,F) (ortho): Coupling between the ¹⁹F nucleus and a proton on an adjacent carbon. Typically in the range of 8-10 Hz.

  • ⁴J(H,F) (meta): Coupling to a proton two bonds away. Smaller, around 6-8 Hz.

  • ⁵J(H,F) (para): The smallest of the H-F couplings, often less than 3 Hz.

  • J(F,F): In polyfluorinated systems, fluorine-fluorine coupling can be observed over several bonds and is often significantly larger than H-H couplings.[2]

The magnitude of these coupling constants provides the definitive map of the substitution pattern on the benzene ring.

Experimental Workflow: A Self-Validating System

A successful characterization relies on a robust and reproducible workflow. From sample preparation to data analysis, each step is designed to ensure data integrity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_val Structural Validation P1 Weigh 5-10 mg of Sample P2 Dissolve in 0.6 mL Deuterated Solvent (e.g., CDCl₃) P1->P2 P3 Add Internal Standard (optional, e.g., C₆F₆) P2->P3 P4 Transfer to 5 mm NMR Tube P3->P4 A1 Insert Sample, Lock & Shim P4->A1 A2 Tune/Match ¹⁹F Probe Channel A1->A2 A3 Acquire 1D ¹⁹F Spectrum (¹H Decoupled) A2->A3 A4 Acquire 1D ¹⁹F Spectrum (¹H Coupled) A2->A4 D1 Fourier Transform A3->D1 A4->D1 D2 Phase & Baseline Correction D1->D2 D3 Reference Spectrum (to CFCl₃ or internal std) D2->D3 D4 Peak Picking & Integration D3->D4 D5 Analyze Chemical Shifts (δ) & Coupling Constants (J) D4->D5 V1 Compare δ and J with Isomer Data D5->V1 V2 Correlate with 2D NMR (e.g., ¹H-¹⁹F HETCOR) V1->V2

Caption: Standard workflow for ¹⁹F NMR characterization.
Detailed Experimental Protocols
Protocol 1: Standard 1D ¹⁹F NMR Acquisition

This protocol is designed to obtain high-quality one-dimensional ¹⁹F spectra for determining chemical shifts and observing coupling patterns.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample or measure 10-20 µL of a liquid sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Consistency in solvent choice is crucial as it can influence chemical shifts.[1]

    • For precise chemical shift referencing, an internal standard such as hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) can be added.[5]

    • Transfer the final solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.

    • Tune and match the ¹⁹F channel of the probe to the sample.

  • Data Acquisition (¹H Decoupled):

    • Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

    • Spectral Width (SW): Set a wide spectral width of ~250 ppm, centered around an estimated -120 ppm, to ensure all signals are captured.

    • Acquisition Time (AQ): Set to 1-2 seconds for good digital resolution.

    • Relaxation Delay (D1): Use a delay of 2-5 seconds. For quantitative analysis, D1 should be at least 5 times the longest T₁ of the fluorine nuclei.

    • Number of Scans (NS): Typically 16 to 128 scans are sufficient to achieve an adequate signal-to-noise ratio.

  • Data Acquisition (¹H Coupled):

    • Repeat the acquisition without proton decoupling to observe J(H,F) coupling constants. This is critical for confirming the substitution pattern.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum to achieve pure absorption lineshapes and apply a baseline correction.

    • Calibrate the chemical shift axis by setting the reference compound (e.g., internal C₆F₆ or external CFCl₃) to its known value.

    • Measure the chemical shifts (δ) and extract the coupling constants (J) from the multiplet patterns.

Comparative Analysis: Distinguishing 2-Chloro-3-Fluoro-X-Benzenes from Isomers

The key to distinguishing isomers lies in how the relative positions of the substituents alter the chemical shift and, more definitively, the coupling patterns. Let's compare the parent chlorofluorobenzenes.

Compound (Isomer)¹⁹F Chemical Shift (δ, ppm)Key Coupling Patterns (¹H Coupled)Rationale for Distinction
1-Chloro-2-fluorobenzene ~ -114.3 (in CDCl₃)Complex multiplet, large ³J(H,F) to H-3 and smaller ⁴J(H,F) to H-6.The ortho-chloro substituent causes a significant downfield shift compared to fluorobenzene (~ -113.5 ppm).[4][8] The coupling pattern will reflect two ortho protons and one meta proton relative to the fluorine.
1-Chloro-3-fluorobenzene ~ -111.4 (in CDCl₃)Triplet of doublets. One large ³J(H,F) to H-2/H-4 and one smaller ⁴J(H,F) to H-6.The meta-chloro group has a less pronounced electronic effect on the fluorine's shielding.[9][10] The splitting pattern is often simpler, dominated by two ortho protons.
1-Chloro-4-fluorobenzene ~ -109.0 (in CDCl₃)Triplet of triplets (appears as a quartet). Two identical ³J(H,F) to H-3/H-5 and two identical ⁴J(H,F) to H-2/H-6.The para-chloro group results in the most downfield shift. The high symmetry leads to a more regular, often deceptively simple, splitting pattern.[11][12]
2-Chloro-3-fluoronitrobenzene (Predicted)~ -115 to -125 Doublet of doublets. One ³J(H,F) to H-4 and one ⁴J(H,F) to H-6.Prediction Rationale: Starting from 1-chloro-2-fluorobenzene (~-114 ppm), the fluorine is ortho to the chlorine. Adding a nitro group meta to the fluorine (at C-1) would cause a downfield shift. However, in the target molecule, the nitro group would likely be at positions 4, 5, or 6. A nitro group at C-4 (para to Cl, meta to F) would be strongly electron-withdrawing, likely shifting the signal slightly downfield. A nitro group at C-6 (ortho to Cl, para to F) would cause a more significant downfield shift. The key identifier is the unique splitting: only one ortho-proton (H-4) and one meta-proton (H-6) can couple to the fluorine.

Note: Chemical shifts are approximate and can vary with solvent and concentration. Coupling patterns are the most reliable diagnostic tool.

The Power of Prediction in Drug Development

In drug discovery, confirming the regiochemistry of a synthesis is non-negotiable. For a series of 2-chloro-3-fluoro substituted drug candidates, synthetic routes can sometimes yield isomeric byproducts. Using the principles above, ¹⁹F NMR provides a rapid and unambiguous method to:

  • Confirm Structural Identity: The unique combination of chemical shift and coupling pattern for the 2-chloro-3-fluoro motif serves as a distinct fingerprint.

  • Quantify Isomeric Purity: The high sensitivity and wide spectral dispersion of ¹⁹F NMR allow for the detection and quantification of even minor isomeric impurities.[2]

  • Facilitate Fragment Screening: In FBDD, libraries of fluorinated fragments are screened against a biological target. Changes in the ¹⁹F chemical shift upon binding indicate an interaction, providing a powerful method for hit identification.[1]

Conclusion

The ¹⁹F NMR characterization of 2-chloro-3-fluoro substituted benzenes is a nuanced but powerful application of modern spectroscopy. While a superficial look at chemical shifts can be informative, the true analytical strength lies in a detailed analysis of the spin-spin coupling patterns, which provide an unambiguous map of the molecular structure. By combining robust experimental protocols with a predictive understanding of substituent effects, researchers can confidently distinguish between complex isomers, a critical capability in the rigorous environment of pharmaceutical and materials science research. This guide provides the foundational knowledge and practical steps to leverage ¹⁹F NMR as a definitive tool for structural validation.

References
  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]

  • Adcock, W., Gupta, B., & Khor, T. (1976). Substituent effects by 19F nuclear magnetic resonance: Polar and π-electron effects. Australian Journal of Chemistry, 29(12), 2571. [Link]

  • Jee, J., Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH. [Link]

  • Dixon, E. A., Fischer, A., & Robinson, F. P. (1981). Substituent effects in fluoromethylnaphthalenes by 19F nuclear magnetic resonance. Canadian Journal of Chemistry, 59(18), 2629-2641. [Link]

  • Saunders C., Khaled M.B., Weaver J.D., Tantillo D.J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. J. Org. Chem., 83(6), 3220–3225. [Link]

  • Schaefer, T., & Chum, K. (1967). Solvent and substituent effects on the H–19F coupling constants of some substituted fluorobenzenes. Canadian Journal of Chemistry, 45(16), 1795-1800. [Link]

  • Adcock, W., & Dewar, M. J. S. (1967). Substituent Effects. VII.1 The 19F Nuclear Magnetic Resonance Spectra of Substituted 1- and 2-Fluoronaphthalenes2. Journal of the American Chemical Society, 89(2), 379-386. [Link]

  • Weigert, F. J., & Roberts, J. D. (1971). 13C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society, 93(10), 2361-2366. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed. [Link]

  • Loemker, J. E., Read, J. M., & Goldstein, J. H. (1969). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society. [Link]

  • 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]

  • 1-Chloro-3-fluorobenzene. PubChem. [Link]

  • 1-Chloro-2,4-difluoro-benzene - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

  • 19F NMR Reference Standards. University of Wisconsin-Madison. [Link]

  • Hope, M. et al. (2020). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. MDPI. [Link]

  • Reich, H. J. NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. [Link]

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  • Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. PMC. [Link]

  • Advancing 19F NMR Prediction of Metal-Fluoride Complexes in Solution: Insights from Ab Initio Molecular Dynamics. ACS Publications. [Link]

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A Comparative Guide to the Detection of Genotoxic Alkyl Mesylate Impurities in Drug Substances

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Ultra-Trace Analysis of Alkyl Mesylates

In the synthesis of active pharmaceutical ingredients (APIs), particularly those formulated as mesylate salts, a critical risk is the formation of genotoxic impurities (GTIs). Among the most concerning of these are short-chain alkyl mesylates, such as methyl methanesulfonate (MMS), ethyl methanesulfonate (EMS), and isopropyl methanesulfonate (IMS). These compounds are potent, direct-acting alkylating agents with known mutagenic and carcinogenic properties. Their potential to react with DNA necessitates stringent control, often to levels below 1 ppm, to ensure patient safety.[1][2]

The formation of these impurities can occur when methanesulfonic acid, used as a counter-ion, reacts with residual alcohols (e.g., methanol, ethanol, isopropanol) present as solvents or from other synthetic steps.[1][2] Regulatory bodies, guided by the International Council for Harmonisation (ICH) M7 guideline, mandate a thorough assessment and control strategy for such DNA reactive impurities.[3] The guideline establishes a Threshold of Toxicological Concern (TTC), a default limit of 1.5 µ g/day intake for most genotoxins, which translates to low parts-per-million (ppm) control limits in the final drug substance.[3]

This guide provides a comprehensive comparison of the predominant analytical techniques for the detection and quantification of alkyl mesylate impurities. We will delve into the technical nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering field-proven insights into method selection, development, and validation. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to implement robust, sensitive, and reliable analytical control strategies.

Pillar 1: The Analytical Challenge - Choosing the Right Tool for the Job

Alkyl mesylates present a unique analytical challenge due to their chemical properties: they are typically volatile but lack strong chromophores, making direct detection by HPLC with UV difficult.[1][2] This necessitates a choice between two primary analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often requiring derivatization. The choice between these techniques is not arbitrary; it is dictated by the specific impurity, the nature of the API matrix, and the required sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Impurities

GC-MS is the most established and widely used technique for analyzing alkyl mesylates due to their inherent volatility.[4][5] The separation is based on the compound's boiling point and interaction with the GC column's stationary phase, while the mass spectrometer provides highly specific and sensitive detection.

  • Direct Liquid Injection GC-MS: This is often the most straightforward approach. The sample, dissolved in a suitable organic solvent, is injected directly into the heated GC inlet. This method is robust and offers excellent quantitation.

  • Headspace GC-MS: For highly volatile impurities or when the drug substance matrix is non-volatile and could contaminate the GC system, headspace analysis is a powerful alternative. The sample is heated in a sealed vial, and the vapor phase (headspace), containing the volatile impurities, is injected into the GC. This technique minimizes matrix effects and protects the analytical column.[3][6]

Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for a Broader Range of Analytes

While alkyl mesylates are volatile, LC-MS has emerged as a viable, and in some cases, superior alternative, especially when dealing with less volatile or thermally unstable impurities.[4][5] The primary hurdle of poor ionization and retention on reversed-phase columns is overcome through chemical derivatization.

  • Derivatization LC-MS/MS: This approach involves reacting the alkyl mesylates with a reagent that introduces a permanently charged or easily ionizable group. This enhances both the chromatographic retention (especially on columns like HILIC) and the response in the mass spectrometer.[7] Common derivatizing agents include tertiary amines like trimethylamine or triethylamine, which convert the alkyl mesylates into their corresponding quaternary ammonium salts.[7]

Pillar 2: Comparative Performance - A Data-Driven Decision

The selection of an analytical technique should be based on objective performance metrics. The following table summarizes a comparison of the primary methods for alkyl mesylate analysis, based on typical validation data reported in scientific literature.

Parameter Direct Injection GC-MS Headspace GC-MS Derivatization LC-MS/MS
Principle Separation of volatile compounds with direct MS detection.Analysis of volatile compounds from the vapor phase above the sample.Chemical modification to enhance ionization and chromatographic retention prior to LC-MS analysis.
Typical Analytes Methyl, Ethyl, Isopropyl, and other volatile alkyl mesylates.[1][8]Highly volatile alkyl mesylates and other volatile genotoxins.[3][9]A broader range of alkylating agents, including less volatile ones.[7][10]
Sensitivity (LOQ) Excellent (typically 0.05 - 1.0 ppm).[1][11]Very good (can reach low ppb levels).[12]Excellent (can be superior to GC-MS, reaching low ppb levels).[13]
Specificity High, especially with MS/MS (MRM mode).[13]High, with good separation from matrix.Very high, especially with MS/MS (MRM mode).
Sample Throughput High.Moderate to High.Moderate (derivatization step adds time).
Matrix Effects Can be significant depending on the API's volatility.Minimized.Can be present but managed with appropriate sample preparation and chromatography.
Method Development Relatively straightforward.Requires optimization of headspace parameters (temperature, time).More complex due to the derivatization step.
Advantages Robust, widely available, good for volatile compounds.[4][5]Excellent for complex or non-volatile matrices, reduces system contamination.[6]High sensitivity, suitable for a wider range of analytes, avoids high temperatures.[4][5]
Disadvantages Potential for matrix interference, not suitable for non-volatile impurities.Not ideal for less volatile impurities.Derivatization can be time-consuming and may introduce variability.

Pillar 3: Experimental Protocols - From Theory to Practice

To ensure trustworthiness and reproducibility, detailed, self-validating protocols are essential. Below are representative workflows for the three primary analytical techniques.

Workflow 1: Direct Injection GC-MS

This workflow is a robust and widely applicable method for the routine analysis of volatile alkyl mesylates.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh ~100 mg of API into a centrifuge tube prep2 Add 1.0 mL of a suitable organic solvent (e.g., Dichloromethane) prep1->prep2 prep3 Vortex to dissolve prep2->prep3 prep4 Centrifuge to precipitate insoluble API prep3->prep4 prep5 Transfer supernatant to GC vial for analysis prep4->prep5 gc_inj Inject 1 µL of supernatant (Splitless mode) prep5->gc_inj gc_col GC Separation (e.g., DB-WAX or DB-5 column) gc_inj->gc_col ms_det MS Detection (Scan or SIM/MRM mode) gc_col->ms_det data_proc Integrate peaks of alkyl mesylates ms_det->data_proc quant Quantify against a calibration curve data_proc->quant

Caption: Workflow for Direct Injection GC-MS Analysis.

Detailed Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of alkyl mesylate standards (MMS, EMS, IMS) in a suitable solvent (e.g., Dichloromethane) at 100 µg/mL.

    • Create a series of calibration standards by diluting the stock solution to cover the desired range (e.g., 0.05 ppm to 5 ppm relative to the sample concentration).

    • For the sample, accurately weigh approximately 100 mg of the drug substance into a centrifuge tube.

    • Add 1.0 mL of the solvent, vortex thoroughly to dissolve the API as much as possible, and then centrifuge to pellet any undissolved material.

    • Carefully transfer the supernatant to a GC autosampler vial.

  • GC-MS Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Column: DB-WAX, 30 m x 0.53 mm, 1.0 µm film thickness, or equivalent polar column.[1][2]

    • Injection: 1 µL, splitless mode.

    • Inlet Temperature: 220 °C.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Program: Initial temperature of 50 °C, hold for 1 min, ramp at 15 °C/min to 240 °C, hold for 5 min.

    • MS System: Agilent 5977B or equivalent single quadrupole or triple quadrupole MS.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.

      • SIM Ions (example): MMS (m/z 79, 80, 95), EMS (m/z 79, 97, 109).

  • Data Analysis:

    • Identify the alkyl mesylate peaks in the sample chromatogram by comparing retention times with the standards.

    • Quantify the impurities using the calibration curve generated from the standards. The linearity of the method should be confirmed with a correlation coefficient (r²) > 0.99.[1][2]

Workflow 2: Derivatization LC-MS/MS

This workflow is ideal for achieving the highest sensitivity and can be adapted for a wider range of alkylating agents.

cluster_prep Sample Preparation & Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Weigh ~50 mg of API into a reaction vial prep2 Add 1.0 mL of solvent (e.g., Acetonitrile) prep1->prep2 prep3 Add derivatization reagent (e.g., Triethylamine in solution) prep2->prep3 prep4 Heat at 60 °C for 1-2 hours prep3->prep4 prep5 Cool, dilute if necessary, and transfer to LC vial prep4->prep5 lc_inj Inject 2 µL of derivatized sample prep5->lc_inj lc_col LC Separation (e.g., HILIC column) lc_inj->lc_col ms_det MS/MS Detection (Positive ESI, MRM mode) lc_col->ms_det data_proc Integrate peaks of derivatized alkyl mesylates ms_det->data_proc quant Quantify against a derivatized calibration curve data_proc->quant

Caption: Workflow for Derivatization LC-MS/MS Analysis.

Detailed Protocol:

  • Standard and Sample Preparation with Derivatization:

    • Prepare a stock solution of alkyl mesylate standards in acetonitrile.

    • Prepare a derivatization reagent solution, for example, 10% triethylamine in acetonitrile.

    • For each calibration standard and sample, place an aliquot (e.g., 100 µL of standard or weighed API dissolved in 100 µL of solvent) into a reaction vial.

    • Add 100 µL of the derivatization reagent.

    • Seal the vials and heat at 60°C for 1-2 hours.

    • After cooling, dilute the samples as needed with the mobile phase and transfer to LC autosampler vials.

  • LC-MS/MS Conditions:

    • LC System: Waters ACQUITY UPLC H-Class or equivalent.[14]

    • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and ramp down to elute the polar derivatized products.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • MS System: Waters Xevo TQ-S micro or equivalent tandem quadrupole MS.

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the derivatized products (e.g., for EMS derivatized with trimethylamine, monitor the transition for the ethyl trimethyl ammonium ion).

  • Data Analysis:

    • Identify and quantify the derivatized alkyl mesylates using the derivatized calibration standards.

    • The method's accuracy should be confirmed through recovery studies, with results typically falling within 80-120%.[9]

Conclusion: A Risk-Based Approach to Method Selection

The choice between direct injection GC-MS, headspace GC-MS, and derivatization LC-MS/MS for the analysis of alkyl mesylate impurities is a critical decision in pharmaceutical development and quality control. As demonstrated, there is no single "best" method; the optimal choice depends on a risk-based evaluation of the specific analytes, the API matrix, and the required sensitivity.

  • Direct injection GC-MS remains a robust and reliable workhorse for routine analysis of volatile mesylates in relatively clean matrices.

  • Headspace GC-MS offers an elegant solution for overcoming challenging matrices and analyzing highly volatile impurities.

  • Derivatization LC-MS/MS provides the pinnacle of sensitivity and is a powerful tool for a broader range of alkylating agents, albeit with increased method development complexity.

By understanding the fundamental principles, comparative performance, and detailed workflows of these techniques, drug development professionals can confidently select and implement the most appropriate analytical strategy. This ensures not only compliance with stringent regulatory guidelines like ICH M7 but also, most importantly, the safety and quality of the final drug product.

References

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  • ResearchGate. (2017, September 9). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients.
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  • ResearchGate. (2019, October 14). A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances.
  • Arome Science. (2025, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research.
  • SciELO. (2017, December 14). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor.

Sources

Introduction: The Challenge of Benzyl Mesylate as a Potential Genotoxic Impurity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Validated Analytical Methods for Trace-Level Benzyl Mesylate Determination

In pharmaceutical development and manufacturing, the control of impurities is paramount to ensure patient safety. A particularly critical class of impurities is genotoxic impurities (GTIs), which have the potential to damage DNA and cause mutations, thereby posing a carcinogenic risk.[1][2][3] Benzyl mesylate (benzyl methanesulfonate) falls into the category of alkyl sulfonate esters, a class of compounds flagged for their potential genotoxicity due to their alkylating nature.

Regulatory bodies, through guidelines such as the International Council for Harmonisation's ICH M7, mandate a stringent control strategy for such impurities.[1][4][5] The guideline introduces the concept of the Threshold of Toxicological Concern (TTC), a level of exposure that is considered to pose a negligible carcinogenic risk. For most GTIs, this is set at 1.5 µg per day.[2][6][7] This stringent limit necessitates the development of highly sensitive and specific analytical methods capable of detecting and quantifying benzyl mesylate at trace levels, often in the low parts-per-million (ppm) range relative to the active pharmaceutical ingredient (API).

This guide provides a comprehensive comparison of the primary analytical techniques for trace-level benzyl mesylate determination, grounded in field-proven insights and experimental data. We will explore the causality behind methodological choices, present validated protocols, and offer a clear framework for selecting the most appropriate method for your drug development program.

The Analytical Imperative: Key Considerations for Method Selection

The physicochemical properties of benzyl mesylate guide the selection of an appropriate analytical technique. It is a relatively volatile compound, making it amenable to Gas Chromatography (GC). However, like many sulfonate esters, it lacks a strong chromophore, which presents a significant challenge for detection by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).[8] Therefore, the most powerful and widely adopted techniques couple chromatographic separation with the specificity and sensitivity of Mass Spectrometry (MS).

The general workflow for GTI analysis, from initial risk assessment to final method validation, is a systematic process designed to ensure comprehensive control.

GTIA_Workflow cluster_0 Phase 1: Assessment cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation & Implementation RA Risk Assessment (ICH M7) PGI_ID PGI Identification (e.g., Benzyl Mesylate) RA->PGI_ID QSAR In Silico Assessment (QSAR) PGI_ID->QSAR Tech_Select Technique Selection (GC-MS vs. LC-MS/MS) QSAR->Tech_Select SP Sample Preparation (Extraction, Dilution) Tech_Select->SP MD Method Optimization (Column, Mobile Phase, etc.) MV Method Validation (ICH Q2(R1)) MD->MV SP->MD RA_Control Routine Analysis & Control Strategy MV->RA_Control

Caption: General workflow for Genotoxic Impurity (GTI) analysis.

Comparative Analysis of Key Analytical Techniques

The two most powerful techniques for trace-level benzyl mesylate determination are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Expertise: GC is an ideal technique for separating volatile and thermally stable compounds.[9] Benzyl mesylate's volatility allows it to be readily analyzed by GC. The sample is injected into a heated inlet, vaporized, and carried by an inert gas through a capillary column. Separation occurs based on the analyte's boiling point and interaction with the column's stationary phase. The mass spectrometer then detects the separated analyte, providing high selectivity and sensitivity. For trace analysis, using a sensitive detector like a single quadrupole or triple quadrupole mass spectrometer is essential.

Causality of Experimental Choices:

  • Injection Mode: A splitless or on-column injection is typically chosen to ensure the entire sample is transferred to the column, maximizing sensitivity which is critical for trace analysis.[8]

  • Column Selection: A mid-polarity column, such as a DB-WAX or similar polyethylene glycol (PEG) phase, is often effective for separating sulfonate esters.[8][10]

  • Detection: Mass spectrometry is the detector of choice. Selected Ion Monitoring (SIM) mode on a single quadrupole MS or Multiple Reaction Monitoring (MRM) on a triple quadrupole MS provides the necessary selectivity to distinguish the analyte from the API and other matrix components, and the sensitivity to reach low ppm or even ppb detection limits.[11]

Advantages:

  • High Sensitivity: Can achieve very low limits of detection (LOD) and quantification (LOQ).

  • Excellent Separation: High-resolution capillary columns provide superior separation efficiency for volatile compounds.

  • Established Technique: GC-MS is a robust and well-understood technique in the pharmaceutical industry.

Disadvantages:

  • Thermal Lability: Although generally suitable, some sulfonate esters can be thermally labile, potentially degrading in a hot GC inlet. This requires careful optimization of inlet temperature.

  • Matrix Effects: High concentrations of non-volatile API can contaminate the GC inlet and column, requiring robust sample preparation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Expertise: LC-MS/MS is the cornerstone technique for non-volatile or thermally labile compounds.[2][3] While benzyl mesylate is volatile, LC-MS serves as a powerful orthogonal technique for confirmation or as a primary method if GC-related issues arise. The separation occurs in the liquid phase on a packed column (typically reversed-phase), followed by ionization (e.g., Electrospray Ionization - ESI) and detection by a mass spectrometer.

Causality of Experimental Choices:

  • Column Selection: A standard C18 reversed-phase column is typically the first choice, offering robust separation of moderately polar compounds like benzyl mesylate from a more polar or non-polar API.[12]

  • Mobile Phase: A simple mobile phase of water and acetonitrile or methanol, often with a small amount of formic acid, is used to promote ionization and achieve good peak shape.[12]

  • Ionization and Detection: ESI in positive ion mode is effective for ionizing sulfonate esters. A tandem mass spectrometer (MS/MS), such as a triple quadrupole, is crucial. It provides unparalleled specificity by monitoring a specific fragmentation (precursor ion → product ion), effectively eliminating matrix interference and achieving the required low detection limits.[13]

Advantages:

  • Broad Applicability: Suitable for a wide range of compounds, including those that are not amenable to GC.

  • High Specificity: The MRM mode in MS/MS offers exceptional selectivity, minimizing false positives.

  • Avoids Thermal Degradation: Analysis is performed at or near ambient temperature, eliminating the risk of thermal degradation.

Disadvantages:

  • Ion Suppression: The high concentration of API can interfere with the ionization of the trace analyte in the MS source, a phenomenon known as ion suppression. This requires effective chromatographic separation of the analyte from the API.

  • Lower Chromatographic Efficiency: Compared to capillary GC, packed LC columns generally offer lower separation efficiency.

Head-to-Head Performance Comparison

The choice between GC-MS and LC-MS/MS depends on the specific API, available instrumentation, and the expertise of the laboratory. Below is a summary of typical validation parameters achieved for related sulfonate esters, which serve as a reliable proxy for benzyl mesylate.

ParameterGC-MS / GC-FIDLC-MS/MSRationale & Causality
Limit of Quantification (LOQ) 0.05 - 5 ppm[8][10]0.1 - 5 ppm[13]Both techniques offer excellent sensitivity. GC-MS can sometimes achieve lower limits due to efficient sample introduction and lower background noise for specific analytes. LC-MS/MS sensitivity is highly dependent on ionization efficiency and potential ion suppression.
Linearity (R²) > 0.99[10]> 0.99[14]Both methods demonstrate excellent linearity over the required range, a prerequisite for accurate quantification as per ICH guidelines.
Accuracy (% Recovery) 95 - 107%[10]90 - 110%[13]Both techniques provide high accuracy. Recovery in LC-MS/MS can be more variable due to potential matrix effects, necessitating careful validation in the specific API matrix.
Precision (% RSD) < 10%< 15%Both methods show acceptable precision. The slightly higher potential variability in LC-MS/MS is often linked to the complexity of the ionization process and sample matrix.
Selectivity HighVery HighGC-MS offers high selectivity through mass detection. LC-MS/MS in MRM mode is considered the gold standard for selectivity, as it monitors a specific parent-to-daughter ion transition, virtually eliminating interferences.

Validated Experimental Protocols

The following protocols are detailed, self-validating frameworks. Method validation must be performed according to ICH Q2(R1) guidelines to demonstrate suitability, including specificity, LOD, LOQ, linearity, range, accuracy, and precision.[15]

Protocol 1: GC-MS Method for Benzyl Mesylate Determination

This protocol is adapted from established methods for alkyl mesylates.[8][10]

1. Objective: To quantify benzyl mesylate in an API at a target level of 1 ppm.

2. Materials & Reagents:

  • Benzyl Mesylate Reference Standard

  • API Batch to be Tested

  • n-Hexane (HPLC Grade)

  • Methanol (HPLC Grade)

3. Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric Detector (e.g., Agilent GC-MS)

  • Column: DB-WAX (30 m x 0.53 mm, 1.0 µm film thickness) or equivalent

  • Autosampler with split/splitless inlet

4. Standard & Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of benzyl mesylate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with n-Hexane.

  • Spiking Solution (1 µg/mL): Dilute 1 mL of the Stock Solution to 100 mL with n-Hexane.

  • Sample Solution (100 mg/mL API): Accurately weigh 1 g of the API into a 10 mL volumetric flask. Add approximately 7 mL of n-Hexane, sonicate for 10 minutes to disperse, and dilute to volume. Shake well and filter through a 0.45 µm PTFE syringe filter.

  • Spiked Sample (for validation): Add 100 µL of the Spiking Solution (1 µg/mL) to 1 g of API in a 10 mL volumetric flask before adding n-Hexane and proceeding as in the Sample Solution preparation. This yields a spike of 1 ppm.

5. GC-MS Operating Conditions:

  • Inlet: Splitless mode, 200°C

  • Carrier Gas: Helium, constant flow at 1.5 mL/min

  • Oven Program: 80°C (hold 1 min), ramp at 10°C/min to 220°C (hold 5 min)

  • MS Transfer Line: 230°C

  • Ion Source: 230°C (Electron Ionization)

  • Detection Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for benzyl mesylate (e.g., m/z 91 for the benzyl fragment, and others for confirmation).

6. Justification of Choices:

  • n-Hexane is chosen as the solvent because it is non-polar and effectively solubilizes the analyte while precipitating many polar APIs, providing a clean-up effect.

  • The WAX column is selected for its appropriate polarity for retaining and separating sulfonate esters.

  • The splitless injection and SIM mode are critical for achieving the required trace-level sensitivity.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis weigh Weigh 1g API dissolve Add n-Hexane, Sonicate weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Splitless Injection (200°C) filter->inject separate Separate on WAX Column (Temp. Program) inject->separate detect Detect in SIM Mode (e.g., m/z 91) separate->detect quant quant detect->quant Quantify vs. Reference Std.

Caption: Workflow for benzyl mesylate analysis by GC-MS.

Protocol 2: LC-MS/MS Method for Benzyl Mesylate Determination

This protocol is based on methodologies for other sulfonate esters.[13][16]

1. Objective: To quantify benzyl mesylate in an API using an orthogonal method with high specificity.

2. Materials & Reagents:

  • Benzyl Mesylate Reference Standard

  • API Batch to be Tested

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Diluent: Acetonitrile/Water (50:50, v/v)

3. Instrumentation:

  • UPLC/HPLC system with a tandem mass spectrometric detector (e.g., Waters Acquity with Xevo TQ-S)

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Autosampler

4. Standard & Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of benzyl mesylate into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solution (e.g., 5 ng/mL): Perform serial dilutions of the stock solution with the Diluent to reach the desired concentration corresponding to the specification limit.

  • Sample Solution (5 mg/mL API): Accurately weigh 50 mg of the API into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent. Shake well and filter through a 0.22 µm PTFE syringe filter if necessary.

5. LC-MS/MS Operating Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 10% B to 90% B over 5 minutes, hold 1 min, return to initial conditions.

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Positive (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor ion (e.g., [M+Na]⁺ or [M+H]⁺) and a characteristic product ion must be determined by infusing the reference standard.

6. Justification of Choices:

  • The C18 column provides robust, general-purpose reversed-phase separation.

  • The gradient elution ensures that the benzyl mesylate is eluted with good peak shape and is well-separated from the main API peak to mitigate ion suppression.

  • ESI+ is typically effective for this class of compounds. MRM is non-negotiable for achieving the required sensitivity and specificity, as it filters out all ions except the specific transition for benzyl mesylate.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful, validated techniques capable of determining trace-level benzyl mesylate in pharmaceutical substances.

  • GC-MS should be considered the primary technique if benzyl mesylate is stable under GC conditions and the API matrix is relatively clean or can be easily cleaned up. Its high chromatographic efficiency is a distinct advantage.

  • LC-MS/MS is an excellent orthogonal method for confirmation and the preferred primary method if thermal stability is a concern or if the laboratory has stronger expertise in LC-MS. Its superior selectivity via MRM is invaluable for complex matrices.

Ultimately, the selection is a strategic decision based on a risk assessment of the analyte's properties and the API's characteristics. A robustly validated method, using either technique, is essential for ensuring product quality and patient safety by controlling the presence of this potential genotoxic impurity to within regulatory limits.

References

  • U.S. Food and Drug Administration. (2008). Guidance for Industry: Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches. [Link]

  • ECA Academy. Eudralex Volume 3 ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]

  • European Medicines Agency. (2023). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. [Link]

  • Lee, J. Y., & Lee, Y. B. (2024). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Archives of Pharmacal Research. [Link]

  • International Council for Harmonisation. (2023). M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]

  • Federal Register. (2008). Draft Guidance for Industry on Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches; Availability. [Link]

  • Henderson, T. J. (2025). Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. Lab Manager. [Link]

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  • ResearchGate. (2025). A Comprehensive Review of Current and Emerging Analytical Techniques for the Identification, Quantification, and Assessment of Genotoxic Impurities in Drug Substances. [Link]

  • Wang, J., et al. (2020). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules. [Link]

  • Al-Ghanem, K. A., et al. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Molecules. [Link]

  • U.S. Food and Drug Administration. (2018). M7 (R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry. [Link]

  • ResearchGate. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. [Link]

  • Shimadzu. Simultaneous Determination of Five Genotoxic Aryl Sulfonate Impurities in Pharmaceuticals by LCMS-2050. [Link]

  • Ermer, J. (2011). Determination of Genotoxic Impurities in Pharmaceuticals. LCGC International. [Link]

  • Trade Science Inc. (2013). QUANTIFICATION OF POTENTIAL GENOTOXIC IMPURITY IN IMATINIB MESYLATE BY LC-MS/MS. [Link]

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Safety Operating Guide

A Researcher's Guide to Handling (2-Chloro-3-fluorophenyl)methyl methanesulfonate: PPE, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risk Beyond the Label

(2-Chloro-3-fluorophenyl)methyl methanesulfonate belongs to the sulfonate ester class of compounds. The primary driver of its toxicological profile is the methanesulfonate functional group, which renders the molecule a potent alkylating agent.

The Mechanism of Hazard: Alkylating agents are reactive compounds that can transfer an alkyl group to nucleophilic sites on biological macromolecules. The primary concern is the alkylation of DNA, which can lead to mutations, chromosomal damage, and potentially initiate carcinogenesis.[1][2] Compounds like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) are well-established mutagens and carcinogens used in laboratory research for this very property.[1][3] Therefore, it is imperative to treat (2-Chloro-3-fluorophenyl)methyl methanesulfonate as a suspected carcinogen, mutagen, and reproductive toxicant.[3][4]

Furthermore, related methanesulfonyl chlorides and other sulfonate esters are known to be corrosive, causing severe skin burns and eye damage.[5][6][7][8] Inhalation can be fatal or cause severe respiratory irritation.[5][7] Given these properties, all contact should be minimized to the lowest possible level, as there may be no safe exposure level for a carcinogen.[3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

Standard laboratory PPE is insufficient for handling this compound. A comprehensive barrier system is required to prevent all routes of exposure—dermal, ocular, inhalation, and ingestion. The following table summarizes the minimum required PPE for various laboratory operations.

Task Gloves Eye/Face Protection Body Protection Respiratory Protection
Storage & Transport (Closed Containers) Single pair of nitrile glovesSafety glassesLab coatNot required
Weighing (Solid) / Solution Prep Double-gloved with chemotherapy-rated gloves (ASTM D6978)[9]Chemical splash goggles & full-face shield[10][11]Disposable, polyethylene-coated gown[9][12]Fit-tested NIOSH-certified N95 respirator or PAPR[13][14]
Reaction & Workup Double-gloved with chemotherapy-rated gloves (ASTM D6978)Chemical splash goggles & full-face shieldDisposable, polyethylene-coated gownWithin a certified chemical fume hood
Spill Cleanup Double-gloved with chemotherapy-rated gloves (ASTM D6978)Chemical splash goggles & full-face shieldDisposable, polyethylene-coated gown or "bunny suit"[14]Fit-tested N95 or PAPR (depending on spill size)[13]
Waste Disposal Double-gloved with chemotherapy-rated gloves (ASTM D6978)Chemical splash goggles & full-face shieldDisposable, polyethylene-coated gownNot required if handling sealed containers

Key PPE Specifications and Rationale:

  • Gloves : Always wear two pairs of chemotherapy-rated gloves that meet the ASTM D6978 standard.[9] The outer glove should be placed over the cuff of the gown.[13] This provides a robust barrier against a class of compounds known for skin absorption. Change the outer glove immediately upon contamination and both pairs every 30-60 minutes during extended operations.[9][15]

  • Gown : A standard cotton lab coat is not a sufficient barrier. Use a disposable, back-closing gown made of polyethylene-coated or laminated material, which is tested for resistance to chemical penetration.[9][12]

  • Eye & Face Protection : Due to the corrosive nature of related compounds, both chemical splash goggles and a full-face shield are mandatory to protect against splashes.[10][11]

  • Respiratory Protection : Handling the solid compound or any procedure that could generate aerosols necessitates a fit-tested N95 respirator at a minimum.[12][13] For larger quantities or significant aerosolization risk, a powered air-purifying respirator (PAPR) is recommended.[13] All work with open containers must be performed inside a certified chemical fume hood to provide local exhaust ventilation.

Operational Plan: From Receipt to Disposal

Safe handling requires a procedural, cradle-to-grave approach. All work should be conducted in a designated area specifically marked for handling potent compounds.

Step 1: Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks in a well-ventilated area.

  • Store the compound in its original, tightly sealed container.[16]

  • Keep it in a cool, dry, and well-ventilated area designated for potent compounds, away from oxidizing agents, strong acids, and strong bases.[15][17]

Step 2: Weighing and Solution Preparation (Inside a Chemical Fume Hood)
  • Preparation : Before handling the compound, don all required PPE (double gloves, coated gown, goggles, face shield, respirator). Prepare the work surface by covering it with absorbent, plastic-backed paper.

  • Weighing : Use a disposable weigh boat. Carefully transfer the required amount of solid. Avoid creating dust.

  • Dissolution : Add the solvent to the reaction vessel first. Slowly and carefully add the weighed solid to the solvent to minimize splashing.

  • Immediate Cleanup : Dispose of the weigh boat and any contaminated materials into a designated hazardous waste container immediately after use.

Step 3: Reaction, Workup, and Decontamination
  • Reaction : Conduct all reactions within the chemical fume hood. Ensure the apparatus is secure and that heating or cooling is well-controlled.

  • Quenching : Unreacted methanesulfonate should be quenched before workup. This can be achieved by slowly adding a solution of sodium thiosulfate or an aqueous bicarbonate solution.[18]

  • Decontamination : All glassware and equipment must be decontaminated before being removed from the fume hood. Rinse equipment with a suitable solvent to remove residual compound, then soak in a decontamination solution (e.g., 0.1M NaOH with 10% sodium thiosulfate) for at least 24 hours.[18] Alternatively, a 5% sodium hydroxide solution can be used for decontamination over 2-3 days.[18]

Emergency and Disposal Plan

Accidental Exposure
  • Skin Contact : Immediately remove all contaminated clothing, including footwear.[19] Flush the affected skin area with copious amounts of running water for at least 15 minutes. Seek immediate medical attention.[3][19]

  • Eye Contact : Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[3][15] Remove contact lenses if possible. Seek immediate medical attention.[20]

  • Inhalation : Move the affected person to fresh air immediately.[19] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[21]

  • Ingestion : Do NOT induce vomiting.[20] Rinse the mouth with water. Seek immediate medical attention.[20][22]

Spill Management

The immediate response to a spill is critical. The following workflow outlines the necessary steps.

Spill_Response_Workflow start_node Spill Occurs alert_node Alert Others & Evacuate Area start_node->alert_node Immediately decision_node Is the spill minor (<100 mL) and contained? process_node_minor 1. Don full spill response PPE. 2. Cover with absorbent material (vermiculite, sand, or soda ash). 3. Work from outside-in. decision_node->process_node_minor Yes process_node_major 1. Contact Emergency Responders. 2. Isolate the area and prevent entry. 3. Provide details on the hazard. decision_node->process_node_major No (Major Spill) process_node process_node end_node Area is Safe alert_node->decision_node Assess from a safe distance process_node_collect 1. Carefully collect absorbed material using non-sparking tools. 2. Place in a labeled, sealed hazardous waste container. process_node_minor->process_node_collect Once absorbed process_node_major->end_node After professional cleanup process_node_decon 1. Decontaminate the spill area with a suitable solution (e.g., 10% sodium thiosulfate). 2. Wipe clean and dispose of all materials as hazardous waste. process_node_collect->process_node_decon After collection process_node_decon->end_node

Caption: Workflow for responding to a chemical spill.

Waste Disposal
  • Segregation : All waste contaminated with (2-Chloro-3-fluorophenyl)methyl methanesulfonate, including gloves, gowns, absorbent paper, and contaminated equipment, must be segregated into a clearly labeled, sealed hazardous waste container.

  • Inactivation : For liquid waste containing the active compound, consider inactivation prior to disposal by treating with a solution of 10% sodium thiosulfate or 5% sodium hydroxide for at least 24 hours.[18]

  • Disposal : Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.[3] Do not dispose of down the drain or in regular trash.

References

  • CHEMWATCH. (2009, April 6).
  • Santa Cruz Biotechnology.
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  • Apollo Scientific. (2023, March 12).
  • OSHA and NIOSH Guidelines. Which PPE is required to be worn during chemotherapy compounding?.
  • ResearchGate Discussion. (2015, January 22). How can I inactivate EMS solutions?.
  • MedchemExpress.com. (2022, September 23).
  • Merck. (2025, March 22).
  • Halyard Health. GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS.
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Fisher Scientific Company. (2025, December 19).
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  • Thermo Fisher Scientific. (2009, September 22).
  • Sigma-Aldrich. (2026, January 9).
  • CymitQuimica. (2025, December 21). (2-Chloro-4-fluorophenyl)
  • Fisher Scientific. (2009, September 22).
  • Oreate AI Blog. (2026, January 7).
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  • ChemicalBook. (2022, August 11). N-(2-Chloro-3-(chloromethyl)phenyl)-N-(methylsulfonyl)
  • Georganics. (2011, January 28). (2-CHLOROPHENYL)
  • Teasdale, A., et al. (2010, March 10). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.